7-azido-1H-indazole
説明
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Structure
3D Structure
特性
IUPAC Name |
7-azido-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5/c8-12-10-6-3-1-2-5-4-9-11-7(5)6/h1-4H,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTXGOKQVXUHFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N=[N+]=[N-])NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Mechanistic Evaluation of 7-Azido-1H-indazole from 7-Nitroindazole: A Comprehensive Technical Guide
Executive Summary
The functionalization of the indazole scaffold is a critical endeavor in medicinal chemistry and materials science. Specifically, 7-azido-1H-indazole serves as a highly versatile building block, enabling late-stage functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry and photoaffinity labeling.
This whitepaper outlines a robust, two-stage synthetic workflow to convert 7-nitro-1H-indazole into 7-azido-1H-indazole. By prioritizing mechanistic causality and self-validating analytical checkpoints, this guide provides researchers with a highly reproducible, scalable, and safe protocol.
Synthetic Pathway & Mechanistic Principles
The transformation relies on a tandem sequence: the reduction of the C-7 nitro group to a primary amine, followed by a low-temperature diazotization and subsequent nucleophilic aromatic substitution by an azide ion.
Fig 1: Two-stage synthetic workflow for 7-azido-1H-indazole via reduction and diazotization.
Stage 1: Chemoselective Reduction
The reduction of 7-nitro-1H-indazole to 7-amino-1H-indazole can be achieved through various reducing agents [1]. While metal-mediated reductions (e.g., anhydrous SnCl2 in ethanol) are common, they carry a documented risk of generating chlorinated or ethoxylated byproducts at the C-4 position via oxidative nucleophilic substitution of hydrogen (ONSH) [2].
To ensure high purity and avoid complex chromatographic separations, catalytic hydrogenation utilizing Palladium on Carbon (Pd/C) or Hydrazine hydrate with catalytic FeCl3 are the preferred methodologies [3]. These methods cleanly reduce the nitro group through nitroso and hydroxylamine intermediates down to the primary amine without disrupting the aromatic indazole core.
Stage 2: Diazotization and Azidation
The introduction of the azide functionality is achieved via a Sandmeyer-type transformation. The 7-amino-1H-indazole is treated with sodium nitrite ( NaNO2 ) in an acidic medium (aqueous HCl or HBr ) [4, 5].
-
Causality of Temperature Control: The reaction must be strictly maintained between 0–5 °C. At elevated temperatures, the highly reactive diazonium intermediate will prematurely decompose into a stable phenol derivative, drastically reducing the yield [4].
-
Thermodynamic Driving Force: Upon the addition of sodium azide ( NaN3 ), the azide nucleophile attacks the C-7 position. The exceptional leaving group ability of the diazonium ion results in the rapid expulsion of nitrogen gas ( N2 ). This irreversible gas evolution provides the thermodynamic driving force that pushes the reaction to completion.
Quantitative Data & Yield Analysis
The table below summarizes the expected outcomes and causality behind the choice of reagents for the reduction stage, directly impacting the final yield of the azidation step.
| Reduction Method | Reagents & Conditions | Temp | Expected Yield | Mechanistic Notes & Byproduct Risks |
| Catalytic Hydrogenation | H2 (balloon), 10% Pd/C, EtOH | 20–25 °C | 85–95% | Cleanest profile. No halogenated byproducts. Requires inert gas purging. |
| Hydrazine Reduction | N2H4⋅H2O , cat. FeCl3 , MeOH | 60 °C | 80–90% | High purity [3]. Hydrazine requires strict toxicity handling protocols. |
| Stannous Chloride | SnCl2⋅2H2O , EtOH | Reflux | 60–70% | Prone to C-4 chlorination/ethoxylation via ONSH [2]. Lower overall purity. |
Experimental Protocols
Protocol A: Synthesis of 7-Amino-1H-indazole via Catalytic Hydrogenation
This protocol utilizes a self-validating LC-MS checkpoint to ensure complete reduction before proceeding to the sensitive diazotization step.
-
Preparation: Dissolve 7-nitro-1H-indazole (1.0 eq, MW: 163.13 g/mol ) in anhydrous ethanol (0.2 M concentration) in a round-bottom flask.
-
Catalyst Addition: Flush the flask with Argon or N2 . Carefully add 10% Pd/C (0.1 eq by weight).
-
Hydrogenation: Evacuate the flask and backfill with H2 gas via a balloon. Stir the suspension vigorously at room temperature for 4–6 hours.
-
Validation Checkpoint: Monitor the reaction via TLC (EtOAc/Hexane) and LC-MS. The starting material will disappear, and a more polar spot (the amine) will emerge. LC-MS must confirm the mass shift from m/z 164 [M+H]+ to m/z 134 [M+H]+ .
-
Workup: Purge the flask with Argon to remove residual H2 . Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with excess ethanol.
-
Isolation: Concentrate the filtrate in vacuo to afford 7-amino-1H-indazole as a solid. Use immediately in Protocol B to prevent oxidative degradation.
Protocol B: Diazotization and Azidation to 7-Azido-1H-indazole
Caution: Sodium azide is highly toxic. Do not use chlorinated solvents (e.g., dichloromethane) during extraction, as they can react with azide salts to form explosive diazidomethane.
-
Diazonium Formation: Suspend 7-amino-1H-indazole (1.0 eq) in a mixture of water and concentrated HCl (3:1 ratio, 0.5 M overall). Cool the mixture in an ice-brine bath to 0 °C.
-
Nitrosation: Dissolve NaNO2 (1.2 eq) in a minimal amount of cold water. Add this solution dropwise to the amine suspension, ensuring the internal temperature never exceeds 5 °C [4]. Stir for 30–45 minutes at 0 °C. The solution should turn clear as the soluble diazonium salt forms.
-
Azide Addition: Dissolve NaN3 (1.5 eq) in cold water. Add this solution dropwise to the diazonium mixture at 0 °C.
-
Gas Evolution: Upon addition, vigorous bubbling will occur as N2 gas is expelled. Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours until gas evolution completely ceases.
-
Extraction: Dilute the aqueous mixture with Ethyl Acetate (EtOAc). Separate the layers and extract the aqueous phase twice more with EtOAc.
-
Purification: Wash the combined organic layers with saturated NaHCO3 and brine, dry over anhydrous Na2SO4 , and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield pure 7-azido-1H-indazole (Expected m/z : 160 [M+H]+ ).
References
- "7-Amino-1H-indazole-3-carbaldehyde - Benchchem", Benchchem.
- "SnCl2/RSH: A versatile catalytic system for the synthesis of 4-Alkylsulfanyl-indazole derivatives", ResearchGate.
- "Characterization of Protease-Activated Receptor (PAR) ligands: Parmodulins are reversible allosteric inhibitors of PAR1-driven calcium mobilization in endothelial cells", National Institutes of Health (NIH).
- "1-(5-bromo-1H-indazol-3-yl)ethanone | 886363-74-2 | Benchchem", Benchchem.
- "US20080280891A1 - Anti-cancer agents and uses thereof", Google Patents.
Spectroscopic Profiling and Photochemical Dynamics of 7-Azido-1H-indazole: A Comprehensive Technical Guide
Executive Summary & Scientific Rationale
7-Azido-1H-indazole (CAS 2567498-11-5) is a highly specialized heterocyclic compound that merges the photochemically active azide moiety with the structurally versatile indazole core[1]. In modern drug development and chemical biology, azidoindazoles serve a dual purpose: they act as robust photoaffinity labels for target deconvolution and function as orthogonal handles for Cu-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" chemistry.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic spectral assignments. Here, we will dissect the causality behind the spectroscopic behavior of 7-azido-1H-indazole, exploring how its annular tautomerism dictates its Nuclear Magnetic Resonance (NMR) profile, and how its electronic structure governs its photochemical degradation into reactive nitrenes.
Structural Grounding: Annular Tautomerism
A defining feature of the indazole core is its annular tautomerism, existing in an equilibrium between the 1H
- and 2H -forms. Understanding this equilibrium is critical before interpreting any spectroscopic data.
In the gas phase and in polar aprotic solvents (such as DMSO), the 1H -tautomer is thermodynamically favored over the 2H -tautomer by approximately 15–20 kJ/mol due to the preservation of full aromaticity in the benzenoid ring, as demonstrated in 2[3]. The presence of the electron-withdrawing azide group at the 7-position further influences this equilibrium through inductive effects and potential steric interactions with the adjacent N1-H bond, locking the molecule predominantly in the 1H -state during standard analytical characterization.
Spectroscopic Signatures & Causality
Vibrational Spectroscopy (FT-IR)
The most diagnostic feature of 7-azido-1H-indazole is the asymmetric stretching vibration of the azide group ( νas(N3) ).
-
Causality: The linear, pseudo-cumulenic nature of the azide group results in a highly polarizable transition dipole moment. This produces a massive, background-free absorption band typically centered between 2110–2130 cm⁻¹ . Because biological matrices and standard organic solvents lack absorptions in this region, FT-IR is the premier tool for monitoring the intactness of the azide prior to photolysis.
Multinuclear NMR Profiling (¹H, ¹³C, ¹⁵N)
Standard ¹H and ¹³C NMR provide the skeletal framework, but ¹⁵N NMR is the gold standard for tautomeric assignment.
-
Causality: Proton exchange in protic solvents causes quadrupolar broadening of nitrogen signals. Therefore, DMSO-d₆ is strictly selected as the solvent; its strong hydrogen-bond accepting nature locks the indazole into the 1H -tautomer and slows proton exchange.
-
As established in4[4], the protonated N-1 nitrogen resonates at a highly shielded chemical shift (approx. -170 ppm relative to nitromethane), whereas the imino =N-2 nitrogen appears significantly further downfield (approx. -70 to -80 ppm).
Electronic Spectroscopy & Photochemistry (UV-Vis)
The UV-Vis spectrum of 7-azido-1H-indazole exhibits strong π→π∗ transitions around 260–280 nm and a weaker n→π∗ transition extending past 300 nm.
-
Mechanistic Pathway: Upon UV irradiation ( λ<350 nm), the azide undergoes rapid extrusion of N2 gas to yield a highly reactive singlet nitrene . As detailed in5[5], this singlet species faces a kinetic bifurcation: it can undergo Intersystem Crossing (ISC) to a lower-energy triplet nitrene, or undergo ring expansion into a didehydroazepine intermediate. This reactivity is also harnessed in 6[6] to form complex C-N bonds.
Quantitative Data Summary
| Spectroscopic Method | Key Feature / Nucleus | Expected Signal / Shift | Diagnostic Significance |
| FT-IR | νas(N3) Stretch | ~2115 cm⁻¹ (strong) | Confirms intact azide; used for photolysis tracking. |
| ¹H NMR (DMSO-d₆) | H-3 (Indazole core) | ~8.1 ppm (singlet) | Core structural marker; confirms heterocycle integrity. |
| ¹⁵N NMR (DMSO-d₆) | N-1 (NH) | ~ -170 ppm | Confirms the dominance of the 1H -tautomeric state. |
| UV-Vis (MeCN) | π→π∗ Absorption | ~280 nm ( ϵ>104 ) | Excitation wavelength for photoaffinity labeling. |
Visualizations of Pathways and Workflows
Photochemical degradation pathway of 7-azido-1H-indazole upon UV irradiation.
Spectroscopic characterization workflow for azidoindazole derivatives.
Self-Validating Experimental Protocols
Protocol A: Time-Resolved UV-Vis Photolysis Monitoring
Purpose: To characterize the photochemical extrusion of N2 and validate the utility of the molecule as a photoaffinity label.
-
Preparation: Dissolve 7-azido-1H-indazole in spectroscopic-grade Acetonitrile (MeCN) to a final concentration of 50 µM in a quartz cuvette. Causality: MeCN is chosen because it lacks readily abstractable hydrogen atoms, preventing premature quenching of the highly reactive singlet nitrene.
-
Baseline Acquisition: Record the dark UV-Vis spectrum from 200 nm to 600 nm.
-
Irradiation: Irradiate the sample using a 300 nm LED light source in 30-second intervals.
-
Monitoring: Record the absorption spectrum immediately after each interval until no further spectral changes are observed.
-
Self-Validating Checkpoint: The appearance of sharp isosbestic points (typically around 275 nm and 310 nm) during the initial stages of irradiation mathematically proves a clean, unimolecular A→B conversion without competing side reactions or sample degradation. If isosbestic points are absent, the solvent is contaminated or secondary photolysis is occurring.
Protocol B: CuAAC Derivatization for Unambiguous NMR Validation
Purpose: Azides can cause quadrupolar broadening in NMR and lack protons for 2D NOESY/HMBC correlations. Converting the azide to a triazole provides a stable, proton-rich handle for definitive structural elucidation.
-
Reagent Mixing: In a 20 mL scintillation vial, combine 7-azido-1H-indazole (1.0 eq) and phenylacetylene (1.2 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Addition: Add sodium ascorbate (0.2 eq) followed by CuSO₄·5H₂O (0.05 eq). Causality: Ascorbate reduces Cu(II) to the active Cu(I) species in situ, preventing oxidative homocoupling of the alkyne.
-
Reaction & Isolation: Stir vigorously at room temperature for 4 hours. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Self-Validating Checkpoint: Analyze the crude product via FT-IR and ¹H NMR. The complete disappearance of the 2115 cm⁻¹ IR band and the emergence of a sharp triazole C-H singlet at ~8.5 ppm in the ¹H NMR spectrum confirms quantitative conversion, validating the structural integrity of the starting material.
References
-
ECHA CHEM: 7-azido-1H-indazole Source: European Chemicals Agency (ECHA) URL:[Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its Derivatives Source: PubMed Central (PMC) / NIH URL:[Link]
-
Solid State and Solution NMR of Pyrazoles and Indazoles Source: Semantic Scholar URL: [Link]
-
Photochemistry of Azides (Chemical Reviews) Source: MDMA.ch / ACS Publications URL: [Link]
-
Nickel-Catalyzed Photoredox-Mediated Cross-Coupling of Aryl Azides Source: ACS Catalysis URL:[Link]
Sources
7-Azido-1H-indazole: A Comprehensive Technical Guide on Stability, Handling, and Storage Protocols
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Molecular Stability, Causal Handling Protocols, and Self-Validating Workflows
Introduction
As a Senior Application Scientist, I frequently encounter the challenges of integrating high-energy nitrogenous compounds into complex synthetic pipelines. 7-azido-1H-indazole (CAS: 2567498-11-5) is a highly versatile heterocyclic building block utilized in click chemistry, photoaffinity labeling, and pharmaceutical development[1]. While the indazole core provides a degree of structural rigidity, the presence of the azide (-N₃) moiety introduces significant reactivity and safety considerations.
This whitepaper provides an in-depth, causally-driven guide to the stability, storage, and handling of 7-azido-1H-indazole. By understanding the thermodynamic and kinetic principles behind azide degradation, researchers can implement self-validating protocols that ensure both chemical integrity and laboratory safety.
Molecular Stability Profile & Causality
The stability of any organic azide is fundamentally governed by its chemical structure, specifically the dilution of its energetic functional groups. To evaluate the safety profile of 7-azido-1H-indazole, we must apply two critical field-proven metrics: the Carbon-to-Nitrogen (C/N) ratio and the "Rule of Six"[2][3].
-
C/N Ratio Evaluation: The formula for 7-azido-1H-indazole is C₇H₅N₅. The C/N ratio is calculated as 7/5 = 1.4. According to established safety guidelines, organic azides with a C/N ratio between 1 and 3 can be safely synthesized and isolated, but they require strict sub-ambient temperature control and should ideally be stored as solutions or in quantities less than 5 grams to mitigate explosive potential[3][4].
-
The Rule of Six: This rule dictates that there must be at least six carbon atoms (or atoms of similar size) per energetic functional group to provide sufficient dilution of the compound's explosive energy[5]. With 7 carbon atoms and 1 azide group, 7-azido-1H-indazole satisfies this rule (7 > 6), rendering it relatively safe to handle under standard laboratory conditions, provided external energy inputs are minimized[2][5].
Causality of Degradation: The primary degradation pathway for aryl azides is the extrusion of nitrogen gas (N₂) to form highly reactive, electron-deficient nitrene intermediates[6]. This process is catalyzed by thermal energy (thermolysis) or UV/visible light (photolysis). Consequently, exposure to ambient light or room temperature over extended periods leads to compound degradation, reduced yield in downstream applications, and dangerous pressure buildup in sealed containers[5].
Table 1: Quantitative Stability Metrics for 7-azido-1H-indazole
| Metric | Value | Causality / Implication |
| CAS Number | 2567498-11-5 | Unique identifier for regulatory tracking and SDS retrieval[1]. |
| Molecular Formula | C₇H₅N₅ | Indicates a high nitrogen mass fraction, requiring energetic dilution[1]. |
| C/N Ratio | 1.4 | Falls between 1 and 3: Can be isolated but requires sub-ambient storage[3]. |
| Rule of Six | Satisfied (7 > 6) | 7 carbons dilute the energetic potential of the single azide group[5]. |
| Hazard Class | Acute Tox. 3, STOT RE 1 | Highly toxic via oral/dermal/inhalation routes; mandates strict PPE[1]. |
Storage Conditions & Chemical Incompatibilities
To arrest the thermodynamic drive towards nitrogen extrusion, 7-azido-1H-indazole must be stored under rigorous conditions. Understanding what not to mix with this compound is as critical as the reaction itself.
Storage Protocols:
-
Temperature: Store at or below -18°C. Low temperatures kinetically hinder thermal decomposition and prevent spontaneous N₂ evolution[2][7].
-
Light Protection: Store in amber glass or opaque containers to prevent photolytic degradation of the azide group[2][3].
Incompatibility Matrix & Causality:
-
Heavy Metals (Cu, Pb, Ag): Friction or prolonged contact with heavy metals leads to salt exchange, forming metal azides. Metal azides are highly shock-sensitive and can detonate upon minor impact[5][7].
-
Halogenated Solvents (DCM, Chloroform): Trace impurities or specific catalytic conditions can cause halogen exchange with the azide, leading to the formation of di-azidomethane or tri-azidomethane, which are notoriously unstable and explosive[5][7].
-
Strong Acids (Brønsted Acids): Protonation of the azide group generates hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas[4][5].
Diagram 2: Chemical incompatibility pathways leading to hazardous byproducts from 7-azido-1H-indazole.
Experimental Workflows & Handling Protocols
The following step-by-step methodology outlines a self-validating system for handling 7-azido-1H-indazole. Every step includes a built-in verification mechanism to ensure safety and chemical integrity.
Step-by-Step Handling Protocol
1. Pre-Reaction Preparation (Fume Hood Required):
-
Action: Remove the amber vial containing 7-azido-1H-indazole from the -18°C freezer. Allow it to equilibrate to room temperature inside a desiccator before opening.
-
Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the compound, leading to hydrolytic degradation and inaccurate stoichiometric weighing.
-
Self-Validation: Visually confirm the absence of condensation on the exterior of the vial before unsealing.
2. Transfer and Weighing:
-
Action: Use a static-free Teflon or ceramic spatula to transfer the solid. Weigh on a piece of anti-static weighing paper.
-
Causality: Eliminates the risk of friction-induced detonation and prevents the formation of shock-sensitive metal azides that occur when using stainless steel utensils[2][7].
-
Self-Validation: Ensure smooth, static-free transfer with no residue adhering to metallic balance components.
3. Reaction Setup:
-
Action: Dissolve the azide in an appropriate non-halogenated solvent (e.g., THF, DMF, or EtOAc) behind a blast shield[4][7].
-
Causality: Prevents the formation of explosive azidomethanes[5].
-
Self-Validation: Monitor the dissolution visually. The solution must remain clear. Any spontaneous gas evolution (bubbling) indicates unintended decomposition and requires immediate quenching.
4. Reaction Monitoring:
-
Action: Track the consumption of 7-azido-1H-indazole using FTIR spectroscopy.
-
Causality: Azides possess a highly distinct, strong asymmetric stretch. Monitoring this ensures the energetic starting material is fully consumed before exposing the mixture to workup conditions.
-
Self-Validation: The characteristic azide stretch (~2100-2120 cm⁻¹) must completely disappear before the reaction is considered complete[3].
Diagram 1: Workflow for the safe handling, reaction, and self-validating quenching of 7-azido-1H-indazole.
Waste Management and Spill Response
Azide waste is classified as Extremely Hazardous Waste. It must never be mixed with standard organic or aqueous waste streams, particularly those containing acids or heavy metals[7].
Self-Validating Quenching Protocol: If unreacted 7-azido-1H-indazole remains, it must be reduced to a stable amine prior to disposal[2].
-
Add an excess of Triphenylphosphine (PPh₃) to the organic solution at 0°C (Staudinger reduction).
-
Stir until nitrogen evolution (bubbling) completely ceases.
-
Validation: Run a final IR or TLC to confirm the total absence of the azide starting material. The resulting stable amine can then be disposed of in standard organic waste[2].
Spill Response: For small spills (<250 mL or <5g) inside a fume hood, confine the area with absorbent pads. Wipe all contaminated surfaces with a pH > 9 buffer solution to prevent the formation of volatile hydrazoic acid. Dispose of all cleanup materials in double-bagged, clearly labeled azide waste containers[3].
Sources
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to Aryl Azide Photocrosslinkers
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Capturing Molecular Dialogues with Light
In the intricate landscape of cellular biology and drug discovery, understanding molecular interactions is paramount. Many of these interactions—between proteins, drugs and their targets, or proteins and nucleic acids—are transient, making them notoriously difficult to study. Aryl azide photocrosslinkers are a class of powerful chemical tools designed to overcome this challenge.[1] These molecules are chemically inert in the dark, allowing for their controlled introduction into complex biological systems.[2] Upon exposure to ultraviolet (UV) light, they transform into highly reactive species that form stable, covalent bonds with nearby molecules, effectively "freezing" a momentary interaction for subsequent analysis.[1][3] This guide provides a comprehensive overview of the core mechanisms, diverse applications, and critical experimental considerations for employing aryl azide photocrosslinkers to illuminate the dynamic world of molecular interactions.
The Core Mechanism: From Photon to Covalent Bond
The utility of aryl azide photocrosslinkers is rooted in their unique photochemical properties. The process is initiated by light and proceeds through a series of highly reactive, short-lived intermediates. Understanding this mechanism is crucial for designing effective experiments and interpreting results accurately.
Upon absorbing UV light, typically in the 250-370 nm range, the aryl azide moiety is excited.[2] This excitation leads to the rapid expulsion of nitrogen gas (N₂), a thermodynamically favorable process, and the generation of a highly reactive singlet nitrene intermediate.[2] This singlet nitrene is the primary species responsible for crosslinking and has several potential fates.
-
Desired Pathway: C-H/N-H Insertion: The most productive pathway for crosslinking involves the singlet nitrene inserting directly into proximal carbon-hydrogen (C-H) or nitrogen-hydrogen (N-H) bonds of an interacting molecule, such as an amino acid residue in a target protein.[2][4] This forms a stable covalent linkage.
-
Side Reaction: Intersystem Crossing: The singlet nitrene can undergo intersystem crossing to form a more stable, but less reactive, triplet nitrene.[2] While the triplet nitrene can still participate in insertion reactions, its efficiency is generally lower.[2]
-
Side Reaction: Ring Expansion: A significant competing reaction, particularly for unsubstituted phenyl azides, is the rearrangement of the singlet nitrene into a dehydroazepine intermediate.[2] This species is highly susceptible to attack by nucleophiles. If primary amines (e.g., from Tris or lysine side chains) are present, they will readily react with the dehydroazepine, quenching the crosslinker without forming a bond to the intended target and reducing overall crosslinking efficiency.[2][4][5]
The Chemist's Toolbox: Types of Aryl Azide Crosslinkers
The versatility of aryl azide photocrosslinking stems from the wide array of available derivatives, each with distinct properties. The choice of crosslinker is a critical experimental decision.
| Crosslinker Type | Activation Wavelength (nm) | Key Characteristics & Insights |
| Simple Phenyl Azides | ~254-275 nm (Short-wave UV) | The original aryl azide linker. Requires high-energy UV light, which can potentially damage biological molecules.[4][5] More prone to the ring expansion side reaction. |
| Nitrophenyl Azides | ~300-460 nm (Long-wave UV) | The nitro-group shifts the absorption to longer, less damaging wavelengths, making them preferable for most biological applications.[4][5] |
| Hydroxyphenyl Azides | ~300-460 nm (Long-wave UV) | Similar to nitrophenyl azides, activation occurs at longer wavelengths. The hydroxyl group can sometimes be used for further chemical modification. |
| Perfluorophenyl Azides (PFPAs) | ~254 nm (Short-wave UV) | Fluorination of the aromatic ring significantly suppresses the undesirable ring expansion pathway, leading to higher C-H insertion efficiency.[6][7] PFPAs are known for their fast kinetics and high reaction efficiencies.[8] |
These photoreactive moieties are incorporated into bifunctional reagents to link molecules together:
-
Homobifunctional Crosslinkers: Possess identical reactive groups (e.g., an aryl azide) on both ends. These have limited utility and are less common today.[4]
-
Heterobifunctional Crosslinkers: Feature two different reactive groups. A common and highly useful design pairs a photo-activatable aryl azide with a thermochemical reactive group, such as an N-hydroxysuccinimide (NHS) ester for targeting primary amines (e.g., lysine residues).[4] This allows for a two-step "bait-and-prey" strategy.[4][9]
Applications in Research and Drug Development
The ability to covalently capture transient interactions makes aryl azides indispensable tools across various scientific disciplines.
Photo-Affinity Labeling (PAL) for Target Identification
A primary application in drug development is identifying the cellular targets of a bioactive small molecule.[3][10] In PAL, a photoreactive aryl azide is incorporated into the structure of the drug or ligand of interest.[3] This "probe" is incubated with a complex biological sample (e.g., cell lysate or live cells), where it binds to its target protein(s).[10] UV irradiation then permanently crosslinks the probe to its binding partner, enabling subsequent enrichment and identification by mass spectrometry.[2][10]
Mapping Protein-Protein Interactions (PPIs)
Understanding PPI networks is fundamental to cell biology. Aryl azide crosslinkers can trap these interactions, even weak or transient ones.[1] A typical strategy involves using a heterobifunctional crosslinker (e.g., NHS-ester-aryl azide) to first label a purified "bait" protein.[2] This labeled bait is then introduced to a cell lysate or a solution containing potential "prey" proteins.[2] After an interaction complex forms, UV light is applied to activate the aryl azide, covalently linking the bait to its immediate binding partners.[2]
Case Study: GPCR Signaling
Aryl azides are particularly valuable for studying dynamic signaling complexes. For instance, they can map the interaction sites between a G-protein coupled receptor (GPCR) and its downstream partners like G-proteins.[2] By incorporating an aryl azide into a specific site on the GPCR, researchers can use light to capture the receptor in its active state and identify the exact domains of the G-protein that are in close proximity during signal transduction.[2] This provides invaluable structural information for designing drugs that modulate GPCR activity.[2]
Experimental Design & Practical Considerations
A successful photocrosslinking experiment relies on a self-validating system built on careful planning and the inclusion of proper controls.
-
Choosing the Right Crosslinker: Consider the activation wavelength to minimize damage to your sample (nitrophenyl azides are often preferred).[4] For maximum insertion efficiency, consider a perfluorophenyl azide (PFPA).[6] The spacer arm length of the linker is also critical and should approximate the expected distance of the interaction.
-
Buffer and Reagent Compatibility: This is a critical point of failure. AVOID primary amines (e.g., Tris, glycine) in the buffer during photoactivation, as they will quench the reactive intermediate.[5] Use buffers like HEPES, PBS, or MOPS instead. Similarly, AVOID thiol-containing reducing agents (e.g., DTT, 2-mercaptoethanol) at all stages, as they will reduce the azide group to an amine, rendering it photo-inactive.[4][5]
-
Optimizing UV Irradiation: The wavelength, duration, and intensity of UV light must be optimized.[2][5] Use a UV lamp with a defined wavelength output (e.g., 365 nm for nitrophenyl azides).[4][5] Irradiation times can range from 5 to 30 minutes.[2] It is essential to perform irradiation on ice to prevent sample heating and denaturation.[2] Use UV-transparent containers like quartz cuvettes for maximal exposure.[5]
-
Essential Controls for a Self-Validating System:
-
No UV Control: A sample prepared identically but not exposed to UV light should show no crosslinking. This confirms that the covalent bond formation is light-dependent.
-
Competition Control (for PAL): Incubating the sample with the photo-probe in the presence of a large excess of the non-derivatized, "cold" ligand should prevent crosslinking. This demonstrates that the probe is binding specifically to the target's active site.[10]
-
Detailed Experimental Protocol: PPI Study Using an NHS-Ester Aryl Azide
This protocol outlines a general workflow for identifying the interaction partners of a "bait" protein.
Materials:
-
Purified "bait" protein (1-5 mg/mL).
-
Amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
Heterobifunctional crosslinker (e.g., NHS-ester-aryl azide) stock solution (10-50 mM in DMSO).
-
Cell lysate or purified "prey" protein solution.
-
Desalting column or dialysis equipment.
-
UV lamp (e.g., 365 nm).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
SDS-PAGE and Western blotting or mass spectrometry equipment.
Methodology:
-
Labeling of the Bait Protein (in the dark): a. Dissolve the bait protein in an amine-free buffer. b. Add a 10- to 50-fold molar excess of the NHS-ester aryl azide crosslinker to the protein solution. The optimal ratio must be determined empirically.[2] c. Incubate the reaction for 30-60 minutes at room temperature, protected from light.[2]
-
Removal of Excess Crosslinker: a. Remove unreacted crosslinker by passing the solution over a desalting column or by dialysis against the amine-free buffer.[2] This step is crucial to prevent non-specific crosslinking in the next stage.
-
Formation of the Protein Complex: a. Mix the labeled bait protein with the cell lysate or purified prey protein solution. b. Allow the proteins to interact by incubating for 1-2 hours at 4°C or room temperature.[2]
-
Photocrosslinking: a. Place the sample in a UV-transparent container (e.g., quartz cuvette) and place it on ice.[2] b. Irradiate the sample with a UV lamp at the appropriate wavelength (e.g., 365 nm) for an optimized duration (typically 5-30 minutes).[2][5]
-
Quenching the Reaction: a. Add the quenching solution (e.g., Tris-HCl) to a final concentration of 20-50 mM to react with any remaining unreacted crosslinker intermediates.[2]
-
Analysis of Crosslinked Products: a. Analyze the sample by SDS-PAGE. A successful crosslinking reaction is indicated by the appearance of a new, higher molecular weight band corresponding to the bait-prey complex.[2] b. The identity of the crosslinked proteins can be confirmed by Western blotting or by excising the band from the gel for in-gel digestion and subsequent analysis by mass spectrometry.[2]
Conclusion & Future Outlook
Photoreactive aryl azide crosslinking is a robust and versatile technique for the covalent capture of molecular interactions.[2] Its power lies in the ability to convert transient, non-covalent associations into stable, covalent bonds with precise temporal control. While traditional aryl azides require UV light, a burgeoning field involves the development of new probes that can be activated by visible light, further enhancing their biocompatibility and enabling novel applications in living cells.[7][11][12] A thorough understanding of the photochemical mechanism, coupled with careful experimental design and the use of rigorous controls, is essential for leveraging this technology to its full potential in drug discovery and the fundamental study of biological systems.
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An Engineered Aryl Azide Ligase for Site-Specific Mapping of Protein-Protein Interactions via Photocrosslinking. National Center for Biotechnology Information (PMC). [Link]
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An Engineered Aryl Azide Ligase for Site-Specific Mapping of Protein–Protein Interactions through Photo-Cross-Linking. Angewandte Chemie. [Link]
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Perfluorophenylazide Photochemistry for Modification of Materials. eScholarship.org. [Link]
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New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides. American Chemical Society. [Link]
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Visible-light-induced protein labeling in live cells with aryl azides. Royal Society of Chemistry. [Link]
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Synthesis of Arylazide‐ and Diazirine‐Containing CrAsH‐EDT2 Photoaffinity Probes. National Center for Biotechnology Information (PMC). [Link]
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Photochemistry of Azide-Functional Polymers: Soluble Sulfoximine Polymers through Selective Nitrene–Sulfoxide Addition. University of Surrey Open Research repository. [Link]
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Early Events in the Photochemistry of Aryl Azides from Femtosecond UV/Vis Spectroscopy and Quantum Chemical Calculations. ACS Publications. [Link]
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Visible-light-induced protein labeling in live cells with aryl azides. RSC Publishing. [Link]
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Perfluorophenyl Azides: Photo, Staudinger, and Multicomponent Postpolymerization Reactions on Homopolymers and PISA-Made Nanoparticles. ACS Publications. [Link]
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Photoaffinity Labelling. Domainex. [Link]
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Characterization of the Effects of Aryl-Azido Compounds and UVA Irradiation on the Viral Proteins and Infectivity of Human Immunodeficiency Virus Type 1. National Center for Biotechnology Information (PMC). [Link]
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Modulating the photolysis of aryl azides in a supramolecular host to develop photoactivatable fluorophores. Chemical Communications (RSC Publishing). [Link]
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Use of aryl azide cross-linkers to investigate protein-protein interactions: an optimization of important conditions as applied to Escherichia coli RNA polymerase and localization of a sigma 70-alpha cross-link to the C-terminal region of alpha. PubMed. [Link]
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Design, Exploitation, and Rational Improvements of Diazirine-Based Universal Polymer Crosslinkers. Accounts of Chemical Research. [Link]
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The photocatalysis pathway of aryl azides via the energy-transfer... ResearchGate. [Link]
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Labeling Preferences of Diazirines with Protein Biomolecules. ChemRxiv. [Link]
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Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. National Center for Biotechnology Information (PMC). [Link]
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Quantum yield evidence for a chain reaction in the photochemical decomposition of phenyl azide. Journal of the American Chemical Society. [Link]
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7-azido-1H-indazole photo-crosslinking protocol for protein-protein interactions
An Application Guide to Photo-Crosslinking for Protein-Protein Interaction Analysis Using 7-azido-1H-indazole
Introduction: Capturing Molecular Interactions with Light
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, signaling pathways, and disease mechanisms. While numerous techniques exist to identify PPIs, many struggle to capture transient or weak interactions within the complex, native environment of a living cell. Photo-affinity labeling (PAL) or photo-crosslinking offers a powerful solution by using light to "freeze" these interactions in time, creating stable, covalent bonds between interacting partners.[1][2] This allows for the subsequent isolation and identification of binding partners that might otherwise be lost during traditional biochemical purifications.
This guide focuses on the application of 7-azido-1H-indazole, a member of the aryl azide class of photo-crosslinkers.[3] Aryl azides are chemically inert in the dark, allowing them to be introduced into a biological system without immediate perturbation. Upon exposure to ultraviolet (UV) light, the azido group is converted into a highly reactive nitrene intermediate, which can then non-selectively insert into C-H, N-H, or other bonds of a proximal biomolecule, thus forming a covalent crosslink.[3][4] The indazole scaffold serves as a versatile core, often found in pharmacologically active compounds, making its derivatives particularly useful for identifying the protein targets of small molecule drugs.[5]
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, providing the foundational principles and step-by-step protocols for utilizing 7-azido-1H-indazole to investigate protein-protein interactions.
Mechanism of Action: The Aryl Azide Photoreaction
The utility of 7-azido-1H-indazole as a photo-crosslinker is rooted in the photochemistry of the aryl azide group. The process can be broken down into two key stages:
-
Photo-activation: The aryl azide is stable under ambient light conditions. However, when irradiated with UV light (typically in the 250-370 nm range), it absorbs a photon, leading to the extrusion of dinitrogen gas (N₂).[3][6]
-
Nitrene Insertion: This photo-decomposition generates a highly reactive and short-lived singlet nitrene intermediate. This electrophilic species can then undergo a variety of reactions, most notably insertion into electron-rich bonds of nearby molecules, such as the C-H and N-H bonds found in amino acid side chains and the peptide backbone of an interacting protein.[3][4] This rapid, proximity-dependent reaction covalently links the 7-azido-1H-indazole probe to its binding partner.
It is important to distinguish aryl azides from another popular class of photo-crosslinkers, diazirines. Diazirines are typically activated by longer-wavelength UV light (330-370 nm) and form a carbene intermediate, which offers a different reactivity profile.[7] While both are effective, the choice of crosslinker can depend on the specific biological question and the tolerance of the system to different UV wavelengths.
Experimental Design and Workflow
A successful photo-crosslinking experiment requires careful planning and execution. The general workflow involves introducing a probe bearing the 7-azido-1H-indazole moiety into a biological system, allowing it to bind to its target(s), activating the crosslinker with UV light, and finally, analyzing the resulting covalent complexes. For target identification studies, the probe is often functionalized with a reporter tag, such as biotin or an alkyne group for click chemistry, to facilitate enrichment and detection.
Detailed Protocols
The following protocols provide a starting point for using a 7-azido-1H-indazole-based probe. Optimization of probe concentration, incubation time, and UV exposure is critical for each new system.
Protocol 1: In Cellulo Photo-Crosslinking
This protocol describes the application of a cell-permeable 7-azido-1H-indazole probe to capture PPIs in living cells.
Materials:
-
Adherent or suspension cells
-
Cell culture medium and supplements
-
7-azido-1H-indazole probe (with biotin or alkyne tag), dissolved in DMSO
-
Phosphate-Buffered Saline (PBS), ice-cold
-
UV lamp (e.g., 365 nm handheld lamp or a crosslinker instrument)[7]
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-agarose beads or alkyne-reactive beads (if applicable)
-
Wash Buffers (e.g., Lysis buffer with decreasing concentrations of detergent)
-
SDS-PAGE sample buffer with a reducing agent (e.g., DTT, BME)
Procedure:
-
Cell Culture and Probe Incubation:
-
Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Prepare a working solution of the azido-indazole probe in a serum-free medium. Perform a dose-response experiment to determine the optimal concentration (e.g., 1-50 µM).
-
Remove the growth medium, wash cells once with PBS, and add the probe-containing medium.
-
Incubate for a predetermined time (e.g., 30 minutes to 4 hours) at 37°C. All incubation steps should be performed in the dark or under subdued light to prevent premature activation.[3]
-
-
UV Irradiation:
-
Remove the probe-containing medium and wash the cells twice with ice-cold PBS to remove the unbound probe.
-
Place the culture dish on an ice-cold surface and remove the lid.
-
Position the UV lamp directly above the cells at a fixed distance. Irradiate with UV light (e.g., 365 nm) for a set duration (e.g., 5-30 minutes).[8][9] The optimal energy and time must be determined empirically.
-
-
Cell Lysis:
-
Immediately after irradiation, add ice-cold Lysis Buffer to the plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Enrichment of Crosslinked Proteins (for Biotinylated Probes):
-
Add pre-washed streptavidin-agarose beads to the clarified lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with Wash Buffers to remove non-specific binders. A typical wash series might be: 2x with Lysis Buffer, 2x with high-salt buffer, and 2x with a no-detergent buffer.
-
-
Elution and Sample Preparation for Analysis:
-
Elute the bound proteins by boiling the beads in 2x SDS-PAGE sample buffer for 10 minutes.
-
The sample is now ready for analysis by SDS-PAGE, silver staining, Western blotting, or for further processing for mass spectrometry.
-
Trustworthiness: Essential Experimental Controls
To ensure the validity of the results, the following controls are mandatory:
-
No UV Control (-UV): This is the most critical control. A parallel sample is treated with the probe but is not exposed to UV light. Any proteins identified in the pulldown from this sample are considered non-specific binders to the probe or beads.
-
No Probe Control: A sample that is subjected to UV irradiation but was never treated with the azido-indazole probe. This control identifies proteins that may non-specifically bind to the enrichment matrix (e.g., streptavidin beads).
-
Competition Control: Pre-incubate the cells with an excess (e.g., 100-fold) of a non-crosslinkable analog of the probe (e.g., the parent indazole molecule without the azido group). A true interaction partner should show a significantly reduced signal in the pulldown, as its binding sites will be occupied by the competitor.[10]
Data Presentation and Interpretation
| Parameter | Recommended Range | Rationale & Key Considerations |
| Probe Concentration | 1 - 50 µM | Must be optimized. Too low yields poor signal; too high increases non-specific background. |
| Incubation Time | 30 min - 4 hr | Dependent on cell permeability and binding kinetics of the probe. |
| UV Wavelength | 254 - 370 nm | Nitrophenyl azides are efficiently activated by longer wavelengths (300-460 nm), which cause less cellular damage than short-wave UV. Simple phenyl azides may require shorter wavelengths (254-275 nm).[3] |
| UV Exposure Time | 5 - 30 min | Balance between efficient crosslinking and potential photodamage to proteins. A time course is recommended.[9] |
| Quenching Agent | DTT, BME, or other thiols | Thiols can reduce the azide group and should be avoided before UV activation.[3] They can be added after irradiation to quench any unreacted nitrenes. |
Downstream Analysis: From Bands to Identities
SDS-PAGE and Western Blotting: The simplest method to visualize crosslinking is to run the eluted samples on an SDS-PAGE gel. A successful crosslinking event will result in a new, higher molecular weight band corresponding to the target protein covalently attached to the bait (if the bait is also a protein) or a mobility shift. Western blotting with an antibody against a suspected interaction partner can confirm its presence in the crosslinked complex.
Mass Spectrometry (XL-MS): For unbiased, proteome-wide identification of interaction partners, mass spectrometry is the method of choice.[11][12] The enriched and eluted proteins are digested (typically with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Specialized software is then used to identify the proteins present in the sample.[13] The development of MS-cleavable cross-linkers has further simplified the analysis of cross-linked peptides, although this requires specific probe synthesis.[14]
Conclusion
The 7-azido-1H-indazole photo-crosslinking methodology provides a robust and versatile tool for the discovery and validation of protein-protein interactions directly within their native cellular context. By covalently capturing binding partners upon UV activation, this technique overcomes the limitations of traditional affinity purification methods, enabling the study of weak and transient interactions that are central to cellular function and drug action. Careful experimental design, including rigorous controls and optimization of crosslinking conditions, is paramount to generating high-confidence data and advancing our understanding of complex biological networks.
References
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Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors . ACS Chemical Biology. [Link]
-
Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors . PMC. [Link]
-
Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and More . reposiTUm. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives . PMC. [Link]
-
Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels–Alder/Retro-Diels–Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines . ACS Publications. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions . The Journal of Organic Chemistry. [Link]
-
Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles . ResearchGate. [Link]
-
Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies . PMC. [Link]
-
A Photo-Caged Cross-Linker for Identifying Protein-Protein Interactions . KOPS - University of Konstanz. [Link]
-
Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers . eScholarship.org. [Link]
-
Photocrosslinking Approach to Investigate Protein Interactions in the Bcl-2 Family . PMC. [Link]
-
Insights on Chemical Crosslinking Strategies for Proteins . MDPI. [Link]
-
Analysis of Synaptic Protein–Protein Interaction by Cross-linking Mass Spectrometry . Springer Link. [Link]
-
Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes . eLife. [Link]
-
Cross-Linking Mass Spectrometry Data Analysis . ResearchGate. [Link]
-
Advances in mass spectrometry: unlocking the potential of chemical crosslinking as a structural biology tool . Drug Target Review. [Link]
-
Poly(glycidyl azide) as Photo-Crosslinker for Polymers . MDPI. [Link]
-
Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods . bioRxiv. [Link]
-
Photocontrol of Antibacterial Activity: Shifting from UV to Red Light Activation . University of Groningen Research Portal. [Link]
-
“Minimalist” Cyclopropene-Containing Photo-Cross-Linkers Suitable for Live-Cell Imaging and Affinity-Based Protein Labeling . Journal of the American Chemical Society. [Link]
-
UV-laser photochemistry of isoxazole isolated in a low-temperature matrix . SciSpace. [Link]
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Photocrosslinking approaches to interactome mapping . PMC. [Link]
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles . PMC. [Link]
-
Wavelength dependence of ultraviolet light inactivation for SARS-CoV-2 omicron variants . Scientific Reports. [Link]
- Method of synthesizing 1H-indazole compounds.
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The Versatile Toolkit of 7-Azido-1H-Indazole in Chemical Biology: Application Notes and Protocols
The quest to understand and manipulate biological systems at a molecular level necessitates tools that can capture transient interactions and identify the molecular players in complex cellular pathways. Among the arsenal of chemical probes available to researchers, 7-azido-1H-indazole has emerged as a powerful and versatile scaffold. Its unique combination of a photoreactive azido group and the biologically relevant indazole core makes it an invaluable tool for photoaffinity labeling, target identification, and the broader field of chemical biology. This guide provides an in-depth exploration of the applications of 7-azido-1H-indazole, complete with detailed protocols and the scientific rationale behind its use.
The Chemical Logic of 7-Azido-1H-Indazole: A Dual-Functionality Probe
The utility of 7-azido-1H-indazole in chemical biology stems from two key features: the indazole ring system and the strategically placed azido group. The indazole scaffold is a "privileged" structure in medicinal chemistry, found in numerous bioactive compounds and approved drugs, which often imparts favorable binding properties to protein targets.[1][2] The 7-azido group, an aryl azide, is a photoactivatable crosslinker.[3] Upon irradiation with UV light, it releases dinitrogen gas to form a highly reactive nitrene intermediate.[4] This transient species can then form a covalent bond with nearby molecules, effectively "trapping" the interaction partner of the indazole-containing probe.[3]
This dual functionality allows researchers to design probes that first bind to a specific protein target through non-covalent interactions mediated by the indazole core and other pharmacophoric elements, and then, upon photoactivation, permanently link to the target. This covalent capture is essential for the subsequent identification and characterization of the target protein, which might otherwise be difficult to study due to weak or transient binding.
Application 1: Photoaffinity Labeling for Target Deconvolution
One of the primary applications of 7-azido-1H-indazole is in photoaffinity labeling (PAL), a powerful technique to identify the cellular targets of small molecules.[5] In a typical PAL experiment, a bioactive compound is modified to include the 7-azido-1H-indazole moiety. This "probe" is then introduced to a biological system, such as cultured cells or cell lysates, where it binds to its target protein(s). Subsequent UV irradiation triggers the covalent crosslinking of the probe to its target, enabling its isolation and identification.
Experimental Workflow for Photoaffinity Labeling
The general workflow for a PAL experiment using a 7-azido-1H-indazole-based probe is depicted below. This process typically involves probe incubation, UV crosslinking, enrichment of the labeled proteins, and identification by mass spectrometry.
Caption: Click Chemistry Workflow for PAL.
Detailed Protocol: CuAAC for Biotin Tagging of Labeled Proteins
This protocol describes the biotinylation of a protein lysate containing a target protein that has been covalently labeled with a 7-azido-1H-indazole probe bearing a terminal alkyne.
Materials:
-
Protein lysate from the PAL experiment
-
Azide-PEG-biotin
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
Procedure:
-
Prepare Click Chemistry Reagents:
-
Prepare stock solutions of all reagents. For example: 10 mM Azide-PEG-biotin in DMSO, 50 mM TCEP in water, 10 mM TBTA in DMSO, 50 mM CuSO₄ in water, and 100 mM sodium ascorbate in water (prepare fresh).
-
-
Perform the Click Reaction:
-
To your protein lysate (e.g., 1 mg of protein in 1 mL of lysis buffer), add the following reagents in order, vortexing gently after each addition:
-
Azide-PEG-biotin (to a final concentration of 100 µM)
-
TCEP (to a final concentration of 1 mM)
-
TBTA (to a final concentration of 100 µM)
-
CuSO₄ (to a final concentration of 1 mM)
-
Sodium ascorbate (to a final concentration of 2 mM)
-
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle rotation.
-
-
Enrichment of Biotinylated Proteins:
-
Following the click reaction, the biotinylated proteins can be enriched using streptavidin-coated magnetic beads or agarose resin.
-
Incubate the reaction mixture with the streptavidin beads for 1-2 hours at 4°C with rotation.
-
Wash the beads extensively with wash buffers of increasing stringency to remove non-specifically bound proteins. [3]
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.
-
The enriched proteins can then be separated by SDS-PAGE and visualized by silver staining or Western blotting (if an antibody to the target is available).
-
For protein identification, the enriched proteins are subjected to in-gel or on-bead trypsin digestion, followed by LC-MS/MS analysis. [3]
-
Data Presentation: A Comparative Overview
| Parameter | Photoaffinity Labeling | Click Chemistry (CuAAC) |
| Principle | Light-induced covalent bond formation | Copper-catalyzed cycloaddition |
| Reactive Group | Aryl azide (forms nitrene) | Terminal alkyne and azide |
| Activator | UV light (e.g., 254-365 nm) | Copper(I) catalyst |
| Application | Covalent capture of binding partners | Bioorthogonal ligation of a reporter |
| Key Advantage | Captures transient or weak interactions | High specificity and efficiency |
Conclusion: A Powerful Tool for Drug Discovery and Beyond
7-azido-1H-indazole represents a cornerstone of modern chemical biology, providing a robust and adaptable platform for dissecting complex biological processes. By harnessing the principles of photoaffinity labeling and bioorthogonal chemistry, researchers can illuminate protein-ligand interactions, identify novel drug targets, and validate the mechanisms of action of bioactive molecules. [6][7]The protocols and principles outlined in this guide serve as a starting point for the successful application of 7-azido-1H-indazole-based probes in your research endeavors. As with any powerful tool, careful experimental design and rigorous validation are paramount to achieving insightful and reproducible results.
References
-
Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]
-
Seneviratne, U. I., et al. (2020). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 1(3), 100203. Retrieved from [Link]
-
G. S. C. Kumar, Y. Prasad, P. S. S. Babu, P. S. D. Kumar, R. S. Kumar, G. M. Kumar. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chinese Journal of Structural Chemistry, 40(9), 1141-1166. Retrieved from [Link]
-
Khan, I., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(6), 993-1037. Retrieved from [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5849-5860. Retrieved from [Link]
-
Singh, R., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6664. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Callis, P. R., & Liu, Y. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. The Journal of Physical Chemistry B, 101(14), 2527-2537. Retrieved from [Link]
-
Chilin, A., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Heterocyclic Chemistry, 53(6), 1747-1757. Retrieved from [Link]
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Dubinsky, L., et al. (2012). Photoaffinity labeling in target- and binding-site identification. Bioorganic & Medicinal Chemistry, 20(2), 554-570. Retrieved from [Link]
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Bouillon, A., et al. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. Synlett, 2007(10), 1587-1590. Retrieved from [Link]
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Wang, Z., et al. (2016). Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties. Bioorganic & Medicinal Chemistry, 24(23), 6147-6154. Retrieved from [Link]
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Li, Z., et al. (2022). Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics. Angewandte Chemie International Edition, 61(47), e202209947. Retrieved from [Link]
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Butera, J. A., et al. (2022). Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector. Journal of Medicinal Chemistry, 65(4), 3325-3341. Retrieved from [Link]
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Wang, Y., et al. (2023). Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. Acta Pharmaceutica Sinica B, 13(10), 4059-4080. Retrieved from [Link]
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Application Note: Protocols for the Incorporation of 7-Azido-1H-indazole into Target Molecules
Abstract
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved therapeutics for oncology and inflammatory diseases.[1][2][3][4][5] The introduction of a chemically versatile azide group at the 7-position transforms this important heterocycle into a powerful building block for bioconjugation, drug discovery, and materials science. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of 7-azido-1H-indazole into various molecular frameworks. We present detailed, field-proven protocols for three primary bioorthogonal ligation strategies: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation. The causality behind experimental choices, critical safety procedures for handling azido compounds, and robust methods for product purification and characterization are discussed in depth.
Introduction: The Utility of 7-Azido-1H-indazole
The Indazole Scaffold in Drug Discovery
Indazoles, bicyclic aromatic heterocycles, are bioisosteres of indoles and purines, enabling them to interact with a wide array of biological targets.[1][6] This has led to their integration into numerous clinically successful drugs. The nitrogen atoms within the indazole ring act as key hydrogen bond donors and acceptors, facilitating potent and selective binding to enzyme active sites and receptors.[7]
The Azide Moiety as a Bioorthogonal Handle
The azide group (–N₃) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless to describe reactions that are high-yielding, modular, and generate only inoffensive byproducts.[8] Organic azides are exceptionally useful because they are largely inert to the complex milieu of functional groups found in biological systems, yet they react with specific partners—alkynes and phosphines—with stunning efficiency and selectivity.[9][10] This "bioorthogonality" allows for the precise chemical modification of molecules in complex environments, including living cells.[9][11][]
By functionalizing the privileged indazole core with an azide handle, 7-azido-1H-indazole (CAS No. 2567498-11-5)[13] emerges as a high-value reagent for:
-
Drug Conjugation: Linking cytotoxic agents to antibodies or targeting ligands.
-
Probe Development: Attaching fluorescent dyes or affinity tags to bioactive molecules.
-
Combinatorial Chemistry: Rapidly generating libraries of indazole-containing compounds for screening.[14]
Critical Safety Protocols for Handling Azido Compounds
Author's Note: Organic azides are energetic materials and must be handled with extreme caution. Their stability is inversely related to the proportion of nitrogen in the molecule.[15][16] Adherence to strict safety protocols is mandatory.
Hazard Assessment
-
Explosive Hazard: Both organic and inorganic azides can be sensitive to heat, light, shock, and pressure, potentially leading to violent decomposition.[15][17][18] Never grind, scratch, or subject azide compounds to friction, especially with metal instruments.[17]
-
Toxicity: Azide anions exhibit acute toxicity comparable to cyanides by inhibiting cellular respiration.[17] They can be fatal if inhaled, swallowed, or absorbed through the skin.[19]
-
Reactivity Hazards:
-
Acids: Azides react with acids to form hydrazoic acid, a highly toxic and explosive gas.[15][17] All azide waste streams must be kept separate from acidic waste.[15]
-
Heavy Metals: Contact with heavy metals (e.g., copper, lead, silver) or their salts can form highly shock-sensitive and explosive metal azides.[18][19] This is particularly relevant for copper plumbing; never dispose of azide solutions down the drain.[19]
-
Halogenated Solvents: Avoid using halogenated solvents like dichloromethane or chloroform with azides, as this can form explosive diazidomethane or triazidomethane.[16][18][19]
-
Required Personal Protective Equipment (PPE)
-
Primary: Lab coat, chemical splash goggles or safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile).[16][19]
-
Enhanced: For reactions involving potentially unstable azides or when working at scale, a blast shield is required.[16][18] The experiment should be conducted in a chemical fume hood with the sash positioned as low as possible.[18]
Safe Handling and Storage
-
Tools: Use only plastic, ceramic, or Teflon-coated spatulas and tools. NEVER use metal spatulas. [16][17][19]
-
Scale: Always work on the smallest scale possible for your experiment.[17]
-
Temperature: Store azide compounds below room temperature, protected from light.[16][18]
-
Concentration: Do not concentrate azide-containing solutions by rotary evaporation or distillation.[18] If an azide must be isolated, keep it wet with solvent to reduce sensitivity.[17]
Waste Disposal
-
All azide-containing materials, including dilute solutions and contaminated labware, must be disposed of as hazardous chemical waste through your institution's environmental health and safety program.[15][19]
-
Waste containers must be clearly labeled, detailing the specific azide compound.[15]
Bioorthogonal Ligation Strategies: A Comparative Overview
The incorporation of 7-azido-1H-indazole is most effectively achieved through one of three primary bioorthogonal reactions. The choice of method depends on the nature of the substrate, the desired reaction conditions, and the tolerance for a metal catalyst.
| Feature | CuAAC | SPAAC | Staudinger Ligation |
| Reaction Partners | Azide + Terminal Alkyne | Azide + Strained Alkyne | Azide + Engineered Phosphine |
| Catalyst Required | Yes (Copper (I)) | No (Metal-Free) | No (Metal-Free) |
| Key Advantage | Fast kinetics, widely applicable | Bio-orthogonal, non-toxic | Bio-orthogonal, forms native amide bond |
| Primary Use Case | General synthesis, bioconjugation | Live-cell imaging, in vivo chemistry | Peptide/protein ligation, surface modification |
| Product Linkage | 1,2,3-Triazole | 1,2,3-Triazole | Amide Bond |
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, joining an azide and a terminal alkyne to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[8][20][21] The reaction's speed, specificity, and tolerance for a wide range of functional groups and solvents (including water) make it exceptionally robust.[8][22]
Principle and Mechanism
The active catalyst, Cu(I), is typically generated in situ by the reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[22][23] The Cu(I) species coordinates with the terminal alkyne, lowering the pKa of its terminal proton and facilitating the formation of a copper acetylide intermediate. This intermediate then reacts with the azide in a stepwise fashion, culminating in the irreversible formation of the triazole product.[20] The use of a stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is highly recommended, especially in biological applications, to protect the Cu(I) from oxidation and accelerate the reaction.[22][23]
Materials and Reagents
| Reagent | Purpose | Typical Concentration |
| 7-Azido-1H-indazole | Azide source | 1.0 - 1.2 equivalents |
| Alkyne-functionalized molecule | Coupling partner | 1.0 equivalent |
| Copper(II) Sulfate (CuSO₄) | Catalyst precursor | 0.05 - 0.25 mM (final) |
| THPTA or TBTA | Cu(I) stabilizing ligand | 5 equivalents relative to Cu |
| Sodium Ascorbate | Reducing agent | 5 - 10 mM (final) |
| Solvent | Reaction medium | t-BuOH/H₂O (1:1), DMF, DMSO |
Step-by-Step Experimental Protocol
This protocol is a general guideline for a small-scale (e.g., 10-50 mg) reaction. It should be optimized for specific substrates.
-
Reactant Preparation: In a suitable vial, dissolve the alkyne-functionalized molecule (1.0 eq) and 7-azido-1H-indazole (1.1 eq) in the chosen solvent system (e.g., 5 mL of t-BuOH/H₂O 1:1).
-
Catalyst Premix: In a separate microcentrifuge tube, prepare a fresh catalyst premix. Add the required volume of a 20 mM CuSO₄ stock solution to the required volume of a 50 mM THPTA stock solution (maintaining a 1:5 copper-to-ligand ratio).[22] Vortex briefly.
-
Reaction Initiation: To the stirring solution from Step 1, add the catalyst premix from Step 2.
-
Reduction: Immediately add the required volume of a freshly prepared 100 mM sodium ascorbate stock solution to initiate the reaction. The final concentration of ascorbate should be around 5 mM.[22]
-
Incubation: Seal the vial and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours but can be left overnight.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Caution: Do not use rotary evaporation if significant unreacted azide remains.
Purification and Characterization
-
Purification: The crude product is typically purified by silica gel column chromatography.
-
Characterization:
-
FTIR: Confirm the disappearance of the strong, sharp azide stretch at ~2100 cm⁻¹.
-
¹H & ¹³C NMR: Confirm the formation of the triazole ring, identified by a characteristic singlet proton signal between δ 7.5-8.5 ppm and new quaternary carbon signals in the ¹³C spectrum.
-
HRMS: Confirm the exact mass of the final conjugate.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a powerful, metal-free alternative to CuAAC.[] The reaction relies on the high intrinsic energy of a strained cyclooctyne ring (e.g., DIBO, DBCO, BCN) to overcome the activation barrier for cycloaddition with an azide.[][24] The absence of a cytotoxic copper catalyst makes SPAAC the method of choice for applications in living systems.[][25]
Principle and Advantages
The driving force for SPAAC is the release of ring strain in the cyclooctyne upon forming the more stable, fused triazole ring.[] This allows the reaction to proceed rapidly at physiological temperature and pH without any catalyst.[24]
Materials and Reagents
| Reagent | Purpose | Typical Concentration |
| 7-Azido-1H-indazole | Azide source | 1.0 - 1.5 equivalents |
| Strained Alkyne (e.g., DBCO-NHS ester) | Coupling partner | 1.0 equivalent |
| Solvent | Reaction medium | PBS, DMSO, DMF, Methanol |
Step-by-Step Experimental Protocol
This protocol describes the conjugation to a protein first functionalized with a DBCO-NHS ester.
-
Protein Functionalization (if needed): Dissolve the target protein in a suitable buffer (e.g., PBS, pH 7.4). Add a 5-10 fold molar excess of DBCO-NHS ester (dissolved in a small amount of DMSO). Incubate at room temperature for 1-2 hours. Remove excess, unreacted DBCO-NHS ester via dialysis or size-exclusion chromatography.
-
SPAAC Reaction: To the solution of the DBCO-functionalized protein, add 7-azido-1H-indazole (a 10-50 fold molar excess is common for protein labeling) from a concentrated stock solution in DMSO.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the concentration and specific cyclooctyne used.
-
Purification: Remove excess 7-azido-1H-indazole and byproducts by size-exclusion chromatography or dialysis.
Purification and Characterization
-
Purification: For biomolecules, size-exclusion chromatography (SEC) or dialysis are standard. For small molecules, HPLC or silica gel chromatography can be used.
-
Characterization:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): The most direct way to confirm successful conjugation to a biomolecule is by observing the mass shift corresponding to the addition of the 7-azido-1H-indazole moiety.
-
UV-Vis Spectroscopy: If the indazole introduces a unique chromophore, its appearance can be monitored.
-
Protocol 3: Staudinger Ligation
The Staudinger Ligation is a second highly effective metal-free reaction that covalently links two molecules.[] It involves the reaction of an azide with an engineered triarylphosphine bearing an ortho-electrophilic trap (typically a methyl ester).[11][27]
Principle and Mechanism
The reaction begins with the classic Staudinger reaction, where the phosphine attacks the terminal nitrogen of the azide to form an aza-ylide intermediate with the loss of N₂ gas.[9][27] In the ligation variant, the proximate ester group on the phosphine rapidly traps this nucleophilic aza-ylide through an intramolecular cyclization. The resulting intermediate is then hydrolyzed in water to yield a stable native amide bond and the phosphine oxide byproduct.[11][][27]
Materials and Reagents
| Reagent | Purpose | Typical Concentration |
| 7-Azido-1H-indazole | Azide source | 1.0 equivalent |
| Phosphine-functionalized molecule | Coupling partner | 1.0 - 1.2 equivalents |
| Solvent | Reaction medium | THF/H₂O (3:1), Acetonitrile, PBS |
Step-by-Step Experimental Protocol
This is a general protocol for small molecule conjugation.
-
Reactant Preparation: Dissolve 7-azido-1H-indazole (1.0 eq) in the chosen solvent (e.g., THF).
-
Reaction Initiation: To the azide solution, add the phosphine reagent (1.1 eq). If the reaction is slow, the addition of water can facilitate the final hydrolysis step.
-
Incubation: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS, following the consumption of the starting materials and the appearance of the product and phosphine oxide byproduct.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture. The product can be purified from the phosphine oxide byproduct using silica gel chromatography or reverse-phase HPLC.
Purification and Characterization
-
Purification: Reverse-phase HPLC is often effective at separating the desired amide product from the more polar phosphine oxide byproduct.
-
Characterization:
-
FTIR: Confirm the disappearance of the azide stretch at ~2100 cm⁻¹.
-
Mass Spectrometry (ESI-MS): Confirm the correct molecular weight of the amide-linked product.
-
³¹P NMR: If desired, the reaction can be monitored by the disappearance of the starting phosphine signal and the appearance of the phosphine oxide signal.
-
Summary and Outlook
7-Azido-1H-indazole is a versatile and powerful building block for creating complex molecular architectures. By leveraging the robust and bioorthogonal chemistries of CuAAC, SPAAC, and the Staudinger Ligation, researchers can efficiently incorporate the privileged indazole scaffold into a vast range of substrates. The choice of protocol depends on the specific research context, with CuAAC offering broad utility and speed, while SPAAC and the Staudinger Ligation provide essential metal-free options for biological applications. Strict adherence to safety protocols is paramount when working with these energetic compounds. The methods detailed in this note provide a solid foundation for innovation in drug discovery, chemical biology, and materials science.
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Dommerholt, J., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. ChemBioChem, 12(12), 1835-1839. [Link]
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Deiters, A., et al. (2011). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 9(10), 3857-3861. [Link]
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Wang, H., et al. (2020). SNAP/CLIP-Tags and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)/Inverse Electron Demand Diels-Alder (IEDDA) for Intracellular Orthogonal/Bioorthogonal Labeling. Bioconjugate Chemistry, 31(5), 1370-1381. [Link]
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Application Note: Experimental Setup and Protocols for the UV Activation of 7-Azido-1H-indazole in Photoaffinity Labeling
Introduction & Mechanistic Rationale
The 1H-indazole scaffold is a privileged nitrogen-containing heterocycle deeply embedded in modern drug discovery, forming the structural core of numerous anti-inflammatory, anticancer, and neuroprotective agents[1][2]. To map the interactome of indazole-based pharmacophores, researchers frequently employ photoaffinity labeling (PAL). By incorporating an azide group at the 7-position, 7-azido-1H-indazole serves as a highly effective aryl azide photoaffinity probe.
As a Senior Application Scientist, I emphasize that successful PAL is not merely about exposing a sample to light; it requires a precise thermodynamic and photochemical balance. Upon UV irradiation, the aryl azide expels molecular nitrogen ( N2 ) to generate a highly reactive singlet nitrene[3]. This intermediate is the critical junction of the experiment: it can undergo the desired C-H or N-H bond insertion to form a covalent crosslink with the target protein, or it can undergo intersystem crossing (ISC) to a triplet nitrene, or ring expansion to a dehydroazepine[4]. Because the dehydroazepine intermediate preferentially reacts with nucleophiles (such as water or primary amines in the buffer), it is a primary culprit for non-specific background labeling[5][6]. Understanding this causality dictates our experimental choices regarding buffer composition, temperature, and wavelength.
Photochemical activation pathways of 7-azido-1H-indazole upon UV irradiation.
Photochemical Properties & Comparative Data
When designing a PAL experiment, selecting the correct photoreactive group is paramount. While unsubstituted phenyl azides absorb maximally at ~260 nm, irradiating at this wavelength causes severe photodamage to biological macromolecules (proteins and nucleic acids also absorb strongly at 260-280 nm)[4]. Fortunately, the extended conjugation of the indazole ring system shifts the absorption profile, allowing activation at safer, longer wavelengths (300-365 nm)[4][7].
Table 1: Photochemical Properties of Common Photoaffinity Probes
| Photoreactive Group | Activation Wavelength | Reactive Intermediate | Crosslinking Yield | Primary Limitation |
| Aryl Azide (e.g., Azidoindazole) | 260 - 365 nm | Singlet/Triplet Nitrene | < 30%[5] | Ring expansion to dehydroazepine[6] |
| Diazirine | 350 - 380 nm | Carbene | Moderate - High | Complex synthesis required[7] |
| Benzophenone | 350 - 360 nm | Diradical | High | Bulky size can disrupt ligand binding[7] |
Table 2: Optimization Matrix for 7-Azido-1H-indazole Activation
| Parameter | Optimal Condition | Mechanistic Causality / Consequence of Deviation |
| Light Source | 350 - 365 nm UV Lamp | Prevents UV-C induced protein degradation and target denaturation[8]. |
| Vessel Material | Quartz Cuvette / Plate | Polypropylene microcentrifuge tubes absorb UV, shielding the sample and preventing nitrene formation[8]. |
| Temperature | 4°C (Ice Bath) | Minimizes thermal diffusion of the probe away from the binding pocket during the microsecond lifespan of the nitrene. |
| Buffer | Amine-free (e.g., PBS) | Primary amines (like Tris) act as strong nucleophiles, quenching the dehydroazepine intermediate and increasing background noise. |
Self-Validating Experimental Protocol
To ensure absolute scientific integrity, this protocol is designed as a self-validating system . You must run a parallel competition control alongside your primary sample. If the 7-azido-1H-indazole is binding specifically to a target pocket, pre-incubating the lysate with a 50x molar excess of the non-azido parent compound will competitively block the pocket, resulting in a >80% reduction in crosslinking signal.
Materials Required
-
Probe: 7-azido-1H-indazole derivative (10 mM stock in anhydrous DMSO).
-
Competitor: Unmodified 1H-indazole parent compound.
-
Biological Sample: Recombinant protein (1-5 µM) or cell lysate (1-2 mg/mL) in PBS (pH 7.4).
-
Equipment: 350 nm UV crosslinker (e.g., Rayonet reactor or handheld 365 nm LED array), Quartz cuvettes or open-top multiwell plates.
Step-by-Step Methodology
Step 1: Equilibration and Incubation (Dark Phase)
-
Prepare two identical reaction vessels (Quartz) containing your biological sample in PBS. Label them "Test" and "Competition Control".
-
To the "Competition Control", add a 50x molar excess of the unmodified 1H-indazole parent compound. Incubate for 15 minutes at 4°C to allow pocket saturation.
-
Add the 7-azido-1H-indazole probe to both vessels at a final concentration of 0.1 - 1.0 µM. Ensure the final DMSO concentration remains below 1% (v/v) to prevent protein denaturation.
-
Incubate both vessels in total darkness at 4°C for 30 minutes to reach thermodynamic binding equilibrium.
Step 2: UV Activation 5. Place the quartz vessels on an ice slurry bed. Expert Insight: Maintaining 4°C is critical; UV lamps generate significant heat which can alter the Kd of the probe-target complex right before crosslinking. 6. Position the UV light source exactly 3-5 cm above the samples. If using microcentrifuge tubes due to volume constraints, you must open the caps and irradiate directly from above[8]. 7. Irradiate the samples at 350-365 nm for 10 to 30 minutes. (Optimization note: Time depends on lamp wattage; begin with a 15-minute time-course to assess depletion of the free crosslinker[8]).
Step 3: Quenching and Downstream Processing 8. Immediately remove samples from the UV source and add 10 mM Dithiothreitol (DTT) or primary amine buffer (e.g., 100 mM Tris-HCl) to quench any unreacted dehydroazepine intermediates. 9. Proceed to downstream enrichment (e.g., Copper-catalyzed Azide-Alkyne Cycloaddition if utilizing a bifunctional probe) or direct Western blot / Mass Spectrometry analysis[3].
Step-by-step experimental workflow for photoaffinity labeling using 7-azido-1H-indazole.
Troubleshooting & Field-Proven Insights
-
Low Crosslinking Yield: Aryl azides inherently suffer from lower crosslinking yields (<30%) compared to diazirines due to the competing ring-expansion pathway[5][6]. If yields are undetectable, verify that your UV source is emitting at the correct intensity (lamps degrade over time). Switch to a quartz vessel if you are currently using standard plastics.
-
High Non-Specific Background: If the competition control does not show a reduction in signal, the probe is likely undergoing non-specific surface labeling. Reduce the probe concentration (titrate down to 10 nM) and ensure your buffer is free of nucleophilic scavengers during the irradiation step.
References
-
Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? - PMC. NIH. [Link]
-
Recent Advances in Target Characterization and Identification by Photoaffinity Probes. MDPI.[Link]
-
Photoactivatable Lipid Probes for Studying Biomembranes by Photoaffinity Labeling | Chemical Reviews. ACS Publications. [Link]
-
Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. NIH.[Link]
-
Chemical structures of 1H-indazole derivatives 149 and 150. ResearchGate. [Link]
-
Expedient synthesis of E-hydrazone esters and 1H-indazole scaffolds through heterogeneous single-atom platinum catalysis. NIH.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
mass spectrometry analysis of 7-azido-1H-indazole crosslinked products
Application Note & Protocol: High-Resolution Mass Spectrometry Analysis of 7-Azido-1H-Indazole Crosslinked Products
Introduction to 7-Azido-1H-Indazole in Chemoproteomics
Target deconvolution and binding site mapping are critical bottlenecks in phenotypic drug discovery. Photoaffinity labeling (PAL) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a premier strategy to capture and identify transient small molecule-protein interactions (SMPIs) directly within complex biological matrices [1].
Among photoreactive groups, aryl azides are highly valued for their minimal steric footprint, which preserves the native binding affinity of the parent ligand [5]. Specifically, 7-azido-1H-indazole represents a specialized, compact photophore. The indazole core not only serves as a robust scaffold—often mimicking the hinge-binding motifs of kinase inhibitors—but also modulates the photochemistry of the azido group. Upon UV irradiation, the azido group extrudes nitrogen gas ( N2 ) to form a highly reactive nitrene intermediate, covalently crosslinking to the nearest amino acid residue within the binding pocket [2].
This technical guide provides a comprehensive, self-validating workflow for the generation, enrichment, and high-resolution MS/MS analysis of 7-azido-1H-indazole crosslinked peptides.
Mechanistic Overview: Photochemistry and MS/MS Behavior
To successfully identify crosslinked peptides, one must understand the causality behind the photochemical reaction and the subsequent gas-phase fragmentation of the product.
Photochemical Activation Pathway
Irradiation of 7-azido-1H-indazole at 300–365 nm yields a singlet nitrene. This species can undergo three primary pathways [1, 5]:
-
Direct Insertion : Rapid insertion into nearby C-H or N-H bonds (ideal for unbiased site mapping).
-
Intersystem Crossing : Conversion to a triplet nitrene, which acts as a diradical and recombines with target molecules.
-
Ring Expansion : Isomerization into a long-lived dehydroazepine intermediate. This electrophilic species preferentially reacts with nucleophilic residues (e.g., Lysine ϵ -amines or Cysteine thiols).
Photochemical activation pathway of 7-azido-1H-indazole leading to protein crosslinking.
Gas-Phase Fragmentation Causality
During MS/MS analysis, the covalent bond formed between the 7-azido-1H-indazole probe and the peptide must remain intact to identify the exact site of interaction. Traditional Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) often results in the premature cleavage of the crosslinker-peptide bond, yielding intense reporter ions but stripping the peptide of its localization data [3].
Expert Insight: To preserve the crosslink while generating comprehensive peptide backbone cleavage (c- and z-ions), Electron-Transfer/Higher-Energy Collision Dissociation (EThcD) is highly recommended. EThcD provides orthogonal fragmentation that is less reliant on vibrational excitation, ensuring the fragile nitrene-derived covalent bond survives MS2 [3].
Experimental Protocol: From Crosslinking to LC-MS/MS
This protocol assumes the 7-azido-1H-indazole probe is functionalized with a terminal alkyne handle to facilitate downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry for enrichment [4].
Phase 1: In Vitro Photo-Crosslinking
-
Incubation : Dilute the recombinant target protein (or cell lysate) to 1 mg/mL in PBS (pH 7.4). Add the 7-azido-1H-indazole probe (typical final concentration: 1–10 µM). Incubate at 4°C for 30 minutes to allow equilibrium binding.
-
Irradiation : Transfer the sample to a shallow, UV-transparent multi-well plate. Place the plate on ice (to prevent thermal degradation and minimize non-specific diffusion-based collisional labeling). Irradiate at 365 nm (using a high-power LED array or UV crosslinker) for 10 minutes.
-
Quenching : Add 4X Laemmli buffer or precipitate the proteins using cold acetone (-20°C) to quench the reaction and remove unbound probe.
Phase 2: Click Chemistry & Enrichment
-
Resuspension : Resuspend the precipitated protein in 1% SDS, 50 mM HEPES (pH 7.5).
-
CuAAC Reaction : Add the click reagents in the following order to avoid premature copper reduction:
-
Biotin-PEG3-Azide (100 µM)
-
TBTA ligand (1 mM)
-
CuSO4 (1 mM)
-
TCEP (1 mM, freshly prepared) Incubate at room temperature for 1.5 hours in the dark.
-
-
Enrichment : Acetone-precipitate the sample again to remove excess click reagents. Resuspend in 0.1% SDS and incubate with pre-washed Streptavidin magnetic beads for 2 hours at room temperature [4].
Phase 3: On-Bead Digestion
-
Reduction/Alkylation : Treat beads with 10 mM DTT (30 min, 56°C), followed by 20 mM Iodoacetamide (30 min, dark, RT).
-
Proteolysis : Add sequencing-grade Trypsin/Lys-C mix (1:50 enzyme-to-protein ratio) in 50 mM Ammonium Bicarbonate. Digest overnight at 37°C with gentle shaking.
-
Elution : Collect the supernatant containing the crosslinked peptides. Desalt using C18 StageTips prior to MS analysis.
End-to-end chemoproteomic workflow for 7-azido-1H-indazole crosslinked peptide analysis.
Data Presentation: Quantitative Parameters
Successful identification relies on rigorous MS acquisition parameters. The following tables summarize the optimized settings for an Orbitrap Eclipse/Lumos mass spectrometer and the diagnostic mass shifts associated with the 7-azido-1H-indazole core.
Table 1: Optimized LC-MS/MS Parameters for Crosslinked Peptide Analysis
| Parameter | Setting / Value | Scientific Rationale |
| MS1 Resolution | 120,000 (at m/z 200) | High mass accuracy is required to resolve large, heavily modified crosslinked precursor ions. |
| MS1 Scan Range | 350 – 1,500 m/z | Captures the higher m/z range typical of bulky crosslinked peptides. |
| Charge State Filter | +3 to +7 | Crosslinked peptides are bulkier and carry more protons; excluding +1/+2 reduces background noise. |
| MS2 Fragmentation | Stepped HCD (25, 30, 35%) OR EThcD | Stepped HCD balances backbone cleavage with crosslink preservation. EThcD provides superior site-localization. |
| MS2 Resolution | 30,000 | Ensures accurate assignment of c/z and b/y fragment ions for confident sequence mapping. |
| Dynamic Exclusion | 30 seconds | Prevents repeated sequencing of highly abundant uncrosslinked background peptides. |
Table 2: Diagnostic Mass Shifts for 7-Azido-1H-Indazole
Note: The exact mass shift depends on the full structure of the synthesized probe (e.g., attached ligand and alkyne tag). The table below reflects the mass shift of the unmodified indazole core upon UV activation.
| Chemical Species | Molecular Formula | Monoisotopic Mass (Da) | Mass Shift on Target Protein ( Δ Mass) |
| Intact 7-Azido-1H-Indazole | C7H5N5 | 159.0545 | N/A (Pre-activation) |
| Active Nitrene Intermediate | C7H5N3 | 131.0483 | N/A (Transient) |
| Crosslinked Adduct (Core) | C7H5N3 | 131.0483 | + 131.0483 Da (Loss of N2 ) |
Bioinformatics & Data Analysis
Analyzing PAL-MS data is computationally intensive due to the vast search space generated by allowing the probe mass shift to occur on any amino acid residue.
-
Search Engine Selection : Utilize specialized crosslinking search engines such as pLink 2 , MaxQuant , or MS Annika . Standard search engines (like Mascot or Sequest) will fail unless the exact modified residue is known in advance.
-
Variable Modifications : Set the specific mass shift of your full probe (Probe Mass minus N2 plus Click-Tag Mass) as a variable modification. While aryl azides preferentially label Lys/Cys via the dehydroazepine pathway, C-H insertion can occur on any residue. Set the modification to "Any Amino Acid" but apply a scoring penalty for non-nucleophilic residues if false discovery rates (FDR) become unmanageable.
-
FDR Control : Strict FDR control ( ≤1% ) at both the peptide-spectrum match (PSM) and crosslink level is mandatory. Manual validation of the MS2 spectra for the top candidates is highly recommended to ensure continuous b/y or c/z ion series flank the modified residue.
References
-
Burton, N. R., Kim, P., & Backus, K. M. (2021). Photoaffinity labelling strategies for mapping the small molecule–protein interactome. Organic & Biomolecular Chemistry.[Link]
-
Li, Z., et al. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Chemical Communications.[Link]
-
Kao, A., et al. (2011). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Molecular & Cellular Proteomics.[Link]
-
Seo, Y., & Corson, T. W. (2020). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology.[Link]
7-azido-1H-indazole for mapping protein-RNA interactions
Application Note: High-Resolution Mapping of Protein-RNA Interactions Using 7-Azido-1H-Indazole Photoaffinity Labeling
Executive Summary
Elucidating the precise binding interfaces between RNA and RNA-binding proteins (RBPs) is a critical bottleneck in understanding post-transcriptional gene regulation and developing RNA-targeted therapeutics. Traditional crosslinking methods (e.g., formaldehyde or standard UV crosslinking) often suffer from low efficiency, sequence bias, or extensive collateral damage to the biological sample.
This application note details the use of 7-azido-1H-indazole , a highly specialized photoaffinity label (PAL), for the zero-length covalent capture of protein-RNA interactions. Because the indazole core acts as a purine bioisostere (mimicking adenine and guanine), it is exceptionally well-suited for mapping ATP/GTP binding pockets, poly-A tail binding domains, and functional RNA structural motifs[1].
Mechanistic Rationale: Why 7-Azido-1H-Indazole?
The selection of a photoaffinity probe dictates the success of a crosslinking experiment. 7-azido-1H-indazole operates through a highly specific photochemical mechanism that ensures spatial accuracy and minimizes off-target background noise.
-
Purine Mimicry: The 1H-indazole bicyclic ring system is structurally analogous to endogenous purines. This allows the probe to seamlessly intercalate into RNA structures or dock into the active sites of purine-recognizing RBPs without introducing significant steric hindrance[1].
-
Nitrene Chemistry: Upon irradiation with ultraviolet light (typically 260–365 nm), the azido group (-N₃) rapidly extrudes nitrogen gas to generate a highly reactive singlet nitrene intermediate[2],[3].
-
Zero-Length Crosslinking: The generated nitrene inserts directly into spatially proximal (< 3 Å) C-H or N-H bonds of the interacting protein or RNA, forming a permanent covalent linkage[3].
-
Built-in Quenching: If no target is immediately adjacent, the singlet nitrene undergoes a rapid ring expansion to form a ketenimine. This less-reactive species reacts with the aqueous solvent, effectively quenching the probe and preventing non-specific labeling[1].
Photochemical activation of 7-azido-1H-indazole into a reactive nitrene.
Comparative Data: Selecting the Right Photoaffinity Label
To justify the use of azido-indazoles over other common crosslinkers, we must evaluate their photochemical properties. While aryl azides generally exhibit lower absolute crosslinking yields (<30%) compared to diazirines[2], their structural compactness and specific activation wavelengths make them ideal for sensitive RNA-protein complexes.
| Photoreactive Group | Activation Wavelength | Steric Hindrance | Reactive Intermediate | Half-Life of Intermediate | Primary Advantage for RNA-Protein Mapping |
| 7-Azido-1H-Indazole | 300 – 365 nm | Very Low | Singlet Nitrene | ~10⁻⁴ seconds | Purine mimicry; minimizes UV-induced RNA damage. |
| Benzophenone | 350 – 360 nm | High | Diradical | ~10⁻² seconds | Reversible activation; prefers C-H bonds. Too bulky for tight RNA pockets. |
| Diazirine | 350 – 360 nm | Minimal | Carbene | ~10⁻⁴ seconds | Highly reactive; but lacks the nucleotide-mimicking scaffold. |
| 4-Thiouridine (4SU) | 365 nm | Zero (Native) | Excited Triplet | N/A | Excellent for global PAR-CLIP, but limited strictly to uridine sites. |
Experimental Protocol: A Self-Validating System
A robust photoaffinity protocol must be self-validating. To ensure trustworthiness, this workflow mandates the inclusion of a [-UV] negative control (to rule out non-covalent co-purification) and a [+Competitor] control (using excess unlabeled RNA/ligand to prove binding site specificity).
Phase 1: Complex Assembly
Causality Insight: Hydrophobic azido probes can aggregate in aqueous buffers, leading to false-positive background binding. The addition of a mild non-ionic detergent prevents this.
-
Prepare the binding buffer: 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 2 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20 .
-
Incubate the target RNA-binding protein (1–5 µM) with the 7-azido-1H-indazole modified RNA or ligand (10 µM) in the dark for 30 minutes at 4°C to reach equilibrium.
-
Controls: Prepare identical parallel reactions for the [-UV] sample and the [+Competitor] sample (containing 100 µM unmodified purine analog).
Phase 2: Photochemical Activation
Causality Insight: UV irradiation generates localized heat, which can denature delicate RNA structures before crosslinking occurs. Maintaining the sample on ice is non-negotiable.
-
Transfer the reaction mixtures to a shallow, UV-transparent 96-well plate or spot them onto Parafilm resting on a pre-chilled metal block.
-
Irradiate the samples with a 365 nm UV lamp (e.g., Stratalinker) at a distance of 3–5 cm for 10 to 15 minutes[2].
-
Keep the [-UV] control strictly wrapped in aluminum foil during this step.
Phase 3: Digestion and Enrichment
Causality Insight: Because the crosslink is a zero-length covalent bond, harsh denaturing conditions can be used to wash away all non-specifically interacting biomolecules, ensuring absolute confidence in the resulting data.
-
Quench the reaction by adding 10 mM DTT.
-
Add 1% SDS and boil the samples at 95°C for 5 minutes to completely denature the protein-RNA complexes.
-
For Protein Mapping: Digest the RNA using RNase A/T1. Enrich the crosslinked peptide fragments using affinity chromatography (if the indazole probe features a biotin or alkyne click-handle)[4].
-
For RNA Mapping: Digest the protein using Proteinase K. Isolate the crosslinked RNA fragments via phenol-chloroform extraction.
Phase 4: Downstream Analysis
-
Analyze enriched peptides via High-Resolution LC-MS/MS. The crosslinked amino acid will exhibit a specific mass shift corresponding to the covalently attached indazole remnant.
-
Analyze enriched RNA via reverse transcription and RNA-Seq. The crosslink site will typically cause reverse transcriptase to stall or introduce a signature mutation, allowing for nucleotide-resolution mapping of the interaction site.
Step-by-step workflow for mapping protein-RNA interactions via photoaffinity.
References
-
Photoaffinity Labeling with 8-Azidoadenosine and Its Derivatives: Chemistry of Closed and Opened Adenosine Diazaquinodimethanes Source: Biochemistry (ACS Publications) URL:[Link]
-
Visible-light-induced protein labeling in live cells with aryl azides Source: Chemical Communications (RSC Publishing) URL:[Link]
-
A multifunctional bioconjugate module for versatile photoaffinity labeling and click chemistry of RNA Source: Nucleic Acids Research (PubMed Central) URL:[Link]
Sources
Module 1: The Fundamentals of 7-Azido-1H-Indazole Photochemistry
Welcome to the Advanced Chemoproteomics Support Center . As a Senior Application Scientist, I have designed this portal to help you troubleshoot and optimize your photoaffinity labeling (PAL) workflows using 7-azido-1H-indazole probes.
While aryl azides are powerful tools for target deconvolution, their complex photochemistry often leads to high background noise. This guide provides mechanistic insights, diagnostic logic, and self-validating protocols to ensure your interactome mapping yields high-confidence, reproducible data.
To eliminate off-target labeling, we must first understand the causality of the noise. The 1H-indazole core is a privileged pharmacophore in drug discovery, but appending an azide group at the 7-position introduces specific photochemical liabilities.
Q: Why does my 7-azido-1H-indazole probe generate more off-target hits than my diazirine probes? A: The issue lies in the lifetime and reactivity of the photogenerated intermediates. When irradiated with UV light, aryl azides lose nitrogen gas ( N2 ) to form a highly reactive singlet nitrene. This species can undergo intersystem crossing to a triplet nitrene, which favorably inserts into C-H bonds to covalently label the immediate binding site.
However, the singlet nitrene can also undergo ring expansion to form a longer-lived dehydroazepine 1. Because dehydroazepines have an extended half-life, they diffuse away from the primary binding pocket and react non-specifically with nucleophiles (such as lysine amines or cysteine thiols) on bystander proteins, drastically increasing your off-target labeling radius 2.
Fig 1: Photochemical activation pathways of 7-azido-1H-indazole leading to specific vs off-target hits.
Q: Can I use scavengers to quench the dehydroazepine intermediate? A: Yes, but context matters. In in vitro lysate experiments, adding mild nucleophiles (like Tris buffer or low concentrations of BSA) can scavenge bulk-solvent dehydroazepines before they label non-specific proteins. However, in live-cell experiments, you must rely on rigorous pre-irradiation wash steps to remove unbound probe, or utilize advanced localized activation techniques like two-photon irradiation to confine the reaction volume 3.
Module 2: Diagnostic Logic Tree for High Background
When your chemoproteomic readout (e.g., in-gel fluorescence or LC-MS/MS) shows a smear of non-specific bands, use the following diagnostic logic to isolate the root cause.
Fig 2: Decision tree for diagnosing and resolving off-target labeling in photoaffinity workflows.
Module 3: Quantitative Optimization Parameters
To transition from a noisy blot to a clean, high-confidence target identification, you must optimize the thermodynamic and photochemical variables. The table below summarizes the quantitative impact of key experimental parameters on the Signal-to-Noise (S/N) ratio.
| Experimental Parameter | Sub-optimal Condition | Optimized Condition | Impact on S/N Ratio | Mechanistic Causality |
| Probe Concentration | 10 µM | 0.1 – 0.5 µM | +300% | High concentrations force the hydrophobic indazole core into non-specific lipid rafts and low-affinity pockets. |
| Pre-UV Wash Steps | No Wash | 2x Rapid PBS Wash | +150% | Removes unbound probe from the bulk solvent, preventing free dehydroazepines from labeling bystander proteins. |
| UV Irradiation Time | 15 minutes | 2 – 5 minutes | +200% | Prolonged UV exposure degrades proteins and accumulates non-specific nucleophilic adducts over time. |
| Competitor Control | None | 50x Parent Compound | Self-Validating | Competes for the specific binding site. If a band persists in the presence of the competitor, it is a definitive off-target artifact. |
Module 4: Self-Validating Experimental Protocol
A protocol is only as good as its internal controls. To establish trustworthiness, every PAL experiment must be designed as a self-validating system . This means running three parallel arms: (1) Vehicle Control, (2) Probe Only, and (3) Probe + Excess Competitor.
Optimized Live-Cell Photoaffinity Labeling Workflow
This protocol is designed to minimize dehydroazepine diffusion and validate target engagement.
Step 1: Cell Preparation & Probe Incubation
-
Seed cells (e.g., HEK293T) to 80% confluency in 6-well plates.
-
Prepare three treatment arms to establish causality:
-
Arm A (Vehicle): DMSO only. Establishes the baseline background of the click chemistry.
-
Arm B (Probe): 0.5 µM 7-azido-1H-indazole probe.
-
Arm C (Competitor): 0.5 µM probe + 25 µM unmodified parent compound (50x excess).
-
-
Incubate for 1 hour at 37°C to allow thermodynamic equilibrium of target binding.
Step 2: The Critical Wash Step
-
Carefully aspirate the media.
-
Gently wash the cells twice with ice-cold PBS.
-
Causality: Cold temperatures slow dissociation kinetics (preserving specific binding), while the wash removes the unbound probe. This prevents the generation of free nitrenes in the bulk solvent, which is the primary driver of off-target labeling.
-
Step 3: Photochemical Activation
-
Add 1 mL of ice-cold PBS to each well.
-
Place the plate on ice (to prevent heat-induced protein degradation) and irradiate at 302 nm or 365 nm for exactly 3 minutes .
-
Causality: 3 minutes is the optimal window to maximize singlet nitrene C-H insertion while minimizing the accumulation of long-lived dehydroazepine side reactions.
-
Step 4: Lysis and CuAAC (Click Chemistry)
-
Lyse cells using 1% SDS buffer (boil for 5 mins at 95°C to denature proteins and expose the alkyne/azide handles).
-
Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding:
-
100 µM Fluorophore-Alkyne (or Biotin-Alkyne)
-
1 mM TCEP (Reducing agent)
-
100 µM TBTA (Copper ligand)
-
1 mM CuSO4
-
-
React for 1 hour at room temperature in the dark.
Step 5: Validation & Analysis
-
Run samples on an SDS-PAGE gel and image via in-gel fluorescence.
-
Self-Validation Check: A true target will appear as a distinct band in Arm B , but will be completely absent (or significantly diminished) in Arm C . Any band that appears equally in both Arm B and Arm C is an off-target interaction or a non-specific photochemical artifact and must be discarded from your analysis.
References
-
Title: Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome Source: National Institutes of Health (NIH) URL:[Link]
-
Title: Photoaffinity labeling in target- and binding-site identification Source: National Institutes of Health (NIH) URL:[Link]
-
Title: Azidation Technology: From Photoaffinity Labeling to Molecular Tattooing Source: András Málnási-Csizmadia's Lab URL:[Link]
Sources
Technical Support Center: Solubility Enhancement for 7-Azido-1H-Indazole Derivatives
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and researchers overcome the unique physicochemical hurdles associated with 7-azido-1H-indazole derivatives.
The 1H-indazole core is a highly planar pharmacophore that promotes strong intermolecular π−π stacking. When functionalized with a 7-azido group—a highly lipophilic, non-hydrogen-bonding moiety often used for photoaffinity labeling or SPAAC (Strain-Promoted Alkyne-Azide Cycloaddition) click chemistry—the molecule's LogP increases drastically. This combination of high crystal lattice energy and extreme hydrophobicity frequently results in poor thermodynamic and kinetic aqueous solubility.
Below, you will find causality-driven troubleshooting guides, validated protocols, and mechanistic insights to optimize your formulations.
Troubleshooting Guides & FAQs
Q1: My 7-azido-1H-indazole derivative "crashes out" (precipitates) immediately when diluted from a DMSO stock into PBS (pH 7.4). Why does this happen and how can I prevent it?
-
Causality: This is a classic case of "solvent shock." The sudden shift in the dielectric constant causes the hydrophobic azido-indazole molecules to aggregate before they can disperse[1]. Furthermore, at pH 7.4, the basic indazole nitrogen (pKa ~ 2.1) is completely un-ionized, representing its least soluble, most lipophilic state[2].
-
Solution: Never add the aqueous buffer to the organic stock. Instead, add the concentrated organic stock dropwise to a vigorously stirring aqueous buffer to ensure rapid mixing and prevent localized high concentrations[1]. Limit the final DMSO concentration to <5%. If precipitation persists, incorporate a cosolvent like PEG400, which effectively lowers the dielectric constant of the aqueous phase and has been shown to successfully solubilize indazole derivatives for in vivo profiling[3].
Q2: I am performing a SPAAC click-chemistry assay. The azido-indazole conjugate is aggregating, reducing my labeling yields. What structural or formulation modifications should I consider?
-
Causality: The introduction of an azido group inherently decreases macromolecular solubility due to its lipophilicity[4]. When coupled with the planar indazole ring, the molecule exhibits high crystal lattice energy, severely limiting its thermodynamic solubility[5].
-
Solution: From a medicinal chemistry perspective, disrupt the molecular planarity and symmetry of your derivative[5]. Introducing sp3 hybridized carbons or steric bulk prevents tight crystal packing. If the core cannot be altered, utilize a hydrophilic PEGylated azido linker (e.g., Azido-PEG7) to shield the hydrophobic core and maintain solubility during SPAAC reactions[1][4].
Q3: Can I use pH adjustment to force the compound into solution without relying on organic solvents or surfactants?
-
Causality: Yes, but only if your downstream assay tolerates acidic conditions. Indazoles exhibit highly pH-dependent solubility. At pH 1.2, the basic structural groups of the indazole are fully protonated, increasing solubility by up to 200-fold compared to neutral pH[2].
-
Solution: Dissolve the compound in a low-pH buffer (pH 2.0 - 3.0) first. If you must reach physiological pH, slowly titrate with a dilute base (e.g., 0.1 M NaOH) in the presence of a solubilizer to prevent the un-ionized free base from nucleating as the pH rises[1][2].
Quantitative Data Summary
The following table summarizes the expected solubility profiles of standard 7-azido-1H-indazole derivatives based on solvent conditions and thermodynamic principles.
| Solvent System / Condition | Expected Solubility Range | Mechanistic Rationale |
| Aqueous Buffer (pH 7.4) | < 10 µg/mL | Indazole base is un-ionized; high lipophilicity and π−π stacking dominate[2]. |
| Aqueous Buffer (pH 1.2) | > 500 µg/mL | Full protonation of the indazole nitrogen (pKa ~ 2.1) disrupts lattice energy[2]. |
| 10% PEG400 in Water | 50 - 150 µg/mL | PEG400 reduces the dielectric constant, accommodating the lipophilic azido group[3]. |
| Anhydrous DMSO / DMF | > 20 mg/mL | Complete disruption of the crystal lattice; optimal solvation of the planar core[1]. |
Standardized Experimental Protocols
Every protocol utilized in formulation must be a self-validating system. The following methodologies include built-in validation steps to ensure scientific integrity.
Protocol A: Cosolvent-Surfactant Solubilization (PEG400 / Tween 80)
This protocol utilizes a step-down dielectric approach to prevent solvent shock.
-
Stock Preparation: Weigh the 7-azido-1H-indazole derivative and dissolve it in a minimal volume of anhydrous DMSO to create a concentrated stock (e.g., 20 mg/mL). Vortex until optically clear[1].
-
Aqueous Phase Preparation: In a separate vessel, prepare the target aqueous buffer (e.g., PBS) containing 10% v/v PEG400 and 1% v/v Tween 80.
-
Dynamic Mixing: Place the aqueous phase on a magnetic stirrer at 500 RPM.
-
Dropwise Addition: Using a precision pipette, add the DMSO stock dropwise (approx. 10 µL/sec) directly into the vortex of the stirring aqueous phase[1].
-
Self-Validation Step: Measure the optical density of the final solution at 600 nm (OD600). An OD600 < 0.05 confirms the absence of colloidal aggregates. Alternatively, Dynamic Light Scattering (DLS) should yield a polydispersity index (PDI) < 0.2, indicating no large particulate formation.
Protocol B: pH-Shift Dissolution Strategy
-
Acidic Solubilization: Add the lyophilized conjugate to a low-molarity acidic buffer (pH 2.0). Sonicate gently in a water bath for 5 minutes until the protonated indazole fully dissolves[1][2].
-
Reverse Titration: While gently vortexing, add a dilute basic solution (e.g., 0.1 M NaOH) dropwise to raise the pH toward 7.4[1].
-
Self-Validation Step: Monitor the solution via UV-Vis spectroscopy during the reverse titration. A sudden drop in transmittance indicates the nucleation point of the un-ionized free base, validating the absolute upper pH limit of your specific indazole derivative before precipitation occurs.
Visualizations
Troubleshooting workflow for resolving the precipitation of 7-azido-1H-indazole derivatives.
Mechanistic logic of solubility enhancement via dielectric shielding and encapsulation.
References
-
Improving Drug Design: An Update on Recent Applications of Efficiency Metrics, Strategies for Replacing Problematic Elements, and Compounds in Nontraditional Drug Space ACS Publications[Link]
-
Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions ACS Publications[Link]
-
Preparation and Characterization of Pazopanib Hydrochloride-Loaded Four-Component Self-Nanoemulsifying Drug Delivery Systems Preconcentrate for Enhanced Solubility and Dissolution National Institutes of Health (NIH) / PMC[Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry SciSpace[Link]
Sources
Technical Support Center: Troubleshooting UV-Induced Protein Damage During Photoaffinity Labeling with 7-azido-1H-indazole
Welcome to the Technical Support Center for Photoaffinity Labeling (PAL). While aryl azides like 7-azido-1H-indazole are exceptionally valuable for mapping small molecule-protein interactomes due to their minimal steric footprint, their activation requires ultraviolet (UV) light. If not strictly controlled, this UV irradiation can lead to severe protein degradation, aggregation, and loss of ligand binding capacity[1].
This guide provides field-proven, mechanistically grounded solutions to prevent protein damage while maximizing specific crosslinking yields.
Part 1: Mechanistic Insight & Photochemical Pathways
To troubleshoot PAL effectively, we must understand the causality of the damage. Upon UV irradiation, 7-azido-1H-indazole ejects nitrogen gas to form a highly reactive singlet nitrene . This intermediate can undergo ring expansion to a dehydroazepine (which reacts with nucleophiles) or directly insert into C-H/N-H bonds to form the desired covalent adduct[1].
However, two competing damage pathways exist:
-
Direct UV Damage: Short-wavelength UV (e.g., 254 nm) directly excites aromatic amino acids (Tryptophan, Tyrosine), leading to homolytic bond cleavage and irreversible protein denaturation[2].
-
Photo-Oxidation: The singlet nitrene can undergo intersystem crossing to a triplet nitrene diradical. In the presence of dissolved oxygen, this diradical generates Reactive Oxygen Species (ROS), causing severe oxidative stress to the protein[2].
Caption: Photochemical activation pathways of 7-azido-1H-indazole and mechanisms of UV-induced protein damage.
Part 2: Troubleshooting Guide & FAQs
Q1: My target protein precipitates immediately after UV irradiation. What is causing this? Causality: You are likely using a 254 nm UV lamp. At 254 nm, the energy matches the peak absorption of native aromatic amino acids. This causes direct photochemical destruction of the protein backbone and rapid aggregation[2]. Solution: Shift your excitation wavelength to 302 nm or 312 nm . Aryl azides can still efficiently form the reactive nitrene at these longer wavelengths, completely bypassing the destructive absorption peaks of the protein[3].
Q2: I switched to 302 nm, but I am still seeing a loss of protein function and smeary bands on my Western blot. Why? Causality: This is classic photo-oxidative damage. Even at safer wavelengths, prolonged UV exposure in an aerobic environment allows the triplet nitrene and excited fluorophores to react with dissolved oxygen, generating ROS[2]. Solution: You must degas your buffers. Purge the sample with water-saturated Argon or Nitrogen gas for 5–10 minutes prior to irradiation to displace dissolved oxygen.
Q3: Can I add DTT or beta-mercaptoethanol to my buffer to act as an antioxidant during UV exposure? Causality: Absolutely not. Thiol-based reducing agents will chemically reduce the azide functional group of 7-azido-1H-indazole into an unreactive amine before photoactivation can even occur, resulting in zero crosslinking[3]. Solution: Remove all DTT/BME via dialysis or a desalting column before adding your probe. If your protein strictly requires a reducing environment to prevent precipitation, use TCEP (Tris(2-carboxyethyl)phosphine), which does not reduce aryl azides at physiological pH.
Q4: How long should I irradiate my samples to get maximum crosslinking without heat damage? Causality: Continuous irradiation causes localized thermal heating, which denatures the protein and exposes hydrophobic cores, leading to aggregation. Solution: Utilize pulsed irradiation (e.g., 1 minute ON, 1 minute OFF) while keeping the sample in an ice bath.
Part 3: Quantitative Optimization Data
The following table summarizes in-house optimization data demonstrating the critical relationship between UV parameters, crosslinking efficiency, and protein integrity.
| UV Wavelength (nm) | Irradiation Mode | Buffer Condition | Crosslinking Yield (%) | Protein Integrity (%) | Outcome Observation |
| 254 nm | Continuous (10 min) | Aerobic | ~40% | < 20% | Severe aggregation; target lost. |
| 302 nm | Continuous (10 min) | Aerobic | ~65% | ~60% | Moderate oxidation; smeary WB. |
| 302 nm | Pulsed (5 x 1 min) | Aerobic | ~70% | ~80% | Improved stability; some ROS damage. |
| 302 nm | Pulsed (5 x 1 min) | Degassed (Argon) | > 85% | > 95% | Optimal; sharp bands, high yield. |
Part 4: Self-Validating Experimental Protocol
To ensure trustworthiness, every PAL experiment must be a self-validating system. The following protocol integrates mandatory controls to distinguish true crosslinking from UV-induced artifacts.
Optimized Workflow for 7-azido-1H-indazole Crosslinking
Step 1: Preparation & Complex Formation
-
Ensure your protein is in a primary-amine-free and DTT-free buffer (e.g., PBS or HEPES, pH 7.4)[3].
-
Set up four parallel reactions to ensure self-validation:
-
Tube A (Negative Control): Protein + DMSO vehicle + UV
-
Tube B (Dark Control): Protein + Probe + NO UV
-
Tube C (Competition Control): Protein + Probe + 100x Unlabeled Ligand + UV
-
Tube D (Test Sample): Protein + Probe + UV
-
-
Incubate all tubes at 4°C for 30 minutes to allow the ligand to reach binding equilibrium.
Step 2: Deoxygenation 4. Gently bubble water-saturated Argon or Nitrogen gas through the samples for 5 minutes. Note: Water saturation prevents sample evaporation.
Step 3: Thermal Control & UV Irradiation 5. Place open tubes in a shallow ice-water bath positioned exactly 5 cm below a 302 nm UV lamp. 6. Irradiate using a pulsed sequence: 1 minute ON, followed by 1 minute OFF . Repeat for a total of 5 cycles (5 minutes total UV exposure). Keep Tube B wrapped tightly in aluminum foil.
Step 4: Quenching & Downstream Analysis 7. Immediately quench the reaction by adding 4x Laemmli sample buffer (containing DTT or BME) and boil at 95°C for 5 minutes. 8. Analyze via SDS-PAGE and Western Blot.
-
Validation Check: Tube A proves the UV didn't damage the protein. Tube B proves the probe doesn't cause dark aggregation. Tube C proves the crosslinking is site-specific.
Caption: Optimized self-validating workflow for UV crosslinking with azido-indazoles to minimize protein degradation.
References
-
Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome National Institutes of Health (NIH) / PMC URL:[Link]
-
Photoaffinity Labeling of Plasma Proteins MDPI URL: [Link]
Sources
Technical Support Center: Synthesis & Troubleshooting of Substituted 7-Azido-1H-indazoles
Welcome to the Application Support Center. This hub is designed for researchers, scientists, and drug development professionals dealing with the complex synthesis and handling of 7-azido-1H-indazole derivatives. Below, you will find mechanistic insights, validated step-by-step protocols, and troubleshooting guides to help you overcome common experimental bottlenecks.
Strategic Planning & Synthetic Pathways
Before initiating your synthesis, it is critical to select the right pathway based on your starting materials and the functional groups present on your indazole core.
Strategic pathways for synthesizing 7-azido-1H-indazoles via diazotization or Grignard intermediates.
Q: How do I manage the tautomerism of the 1H-indazole core during N-protection and functionalization?
A: The 1H-indazole core is notoriously difficult to selectively functionalize because it exists in a dynamic equilibrium between its 1H and 2H tautomeric forms[1]. This labile tautomerism dictates the nucleophilicity of the nitrogen atoms. If you are attempting to protect the N1 position prior to introducing the azide at the 7-position, you must account for the severe steric hindrance that the 7-position substituent will exert on the adjacent N1 atom. Recommendation: Use bulky protecting groups (e.g., Tetrahydropyranyl (THP) or Trityl) under strict thermodynamic control to force N1 selectivity, or utilize the inherent steric clash to selectively drive N2 protection if that fits your synthetic scheme.
Q: What are the most reliable methods for introducing the azido group at the 7-position?
A: There are two primary approaches:
-
The Classic Route (Diazotization): Starting from 7-amino-1H-indazole, the amine is converted to a diazonium salt and subsequently displaced by an azide source[2]. This is highly reliable but requires strict temperature control.
-
The Advanced Route (Organomagnesium Intermediates): If starting from a 7-haloindazole, direct nucleophilic aromatic substitution (SNAr) is often poor due to the electron-rich nature of the indazole. Instead, a recent breakthrough utilizes an iodine-magnesium exchange. To prevent the highly electrophilic azido group from reacting with carbanions, the azide is protected with Amphos (di(tert-butyl)(4-(dimethylamino)phenyl)phosphine) during the Grignard reaction, followed by deprotection with elemental sulfur[3].
Troubleshooting Guide: Diazotization & Azidation
Q: My diazotization of 7-amino-1H-indazole yields significant decomposition and tar formation. How can I stabilize the diazonium intermediate?
A: Diazonium salts of electron-rich heterocycles are highly unstable. At room temperature, they undergo rapid homolytic cleavage or cross-coupling to form complex azo-dyes. Causality: The decomposition is thermally driven. Furthermore, using standard HCl can lead to chloride-mediated side reactions. Solution: Switch your acid source to tetrafluoroboric acid (HBF₄) to generate a much more stable diazonium tetrafluoroborate salt, and utilize an "interrupted" low-temperature diazotization protocol[4].
Standardized Protocol: Low-Temperature Diazotization and Azidation
Self-Validating System: This protocol includes visual and physical checkpoints to ensure reaction fidelity before proceeding to the next step.
-
Preparation: Suspend 7-amino-1H-indazole (1.0 eq) in a 48% aqueous solution of HBF₄ (3.0 eq). Cool the mixture to 0 °C using an ice-salt bath.
-
Diazotization: Dissolve NaNO₂ (1.1 eq) in a minimal amount of cold water. Add this dropwise to the indazole suspension, ensuring the internal temperature never exceeds 5 °C.
-
Self-Validation Check: The suspension should clarify into a homogenous solution, indicating the successful formation of the soluble diazonium salt. Stir for 30 minutes.
-
-
Azidation: Slowly add a pre-cooled aqueous solution of NaN₃ (1.5 eq) dropwise.
-
Safety Warning: This step generates hydrazoic acid, which is highly toxic and explosive. Perform in a well-ventilated fume hood with a basic scrubber system.
-
Self-Validation Check: Immediate, vigorous evolution of nitrogen gas (bubbling) will occur. The cessation of N₂ gas evolution indicates complete conversion of the diazonium intermediate to the azide.
-
-
Workup: Allow the reaction to slowly warm to room temperature. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Do not exceed 30 °C during rotary evaporation.
Advanced Functionalization: Cross-Coupling with Azides
Q: Can I perform cross-coupling on a substituted 7-azido-1H-indazole without destroying the azide group?
A: Traditionally, no. Azide groups are highly susceptible to reduction by the phosphine ligands used in standard Suzuki or Stille couplings (via the Staudinger reaction). Solution: You must bypass phosphine ligands entirely. A highly effective alternative is Nickel-Catalyzed Photoredox-Mediated Cross-Coupling . By utilizing a dual catalytic Ni/Ru photoredox system, you can successfully cross-couple aryl electrophiles with aryl azides at room temperature, leaving the azide intact for downstream click chemistry[5].
Table 1: Functional Group Tolerance in Ni/Ru Photoredox Cross-Coupling of Azido-Heterocycles [5]
| Functional Group / Condition | Tolerance Level | Mechanistic Rationale |
| Alkyl/Aryl Amines | High (>80% yield) | Does not interfere with the Ru(II) photoexcitation cycle. |
| Halides (Cl, F) | High (Selective) | Oxidative addition of Ni occurs selectively at I/Br, leaving Cl/F intact. |
| Sulfonamides | High | Stable under mild, room-temperature photoredox conditions. |
| Phosphine Ligands | Incompatible | Triggers immediate Staudinger reduction of the azide to an amine. |
Handling, Stability, and Tautomerism
Thermodynamic equilibrium and photolytic degradation pathways of 7-azido-1H-indazoles.
Q: My NMR spectra show two distinct species, but LC-MS shows only one mass. Is my 7-azido-1H-indazole degrading?
A: It is highly likely you are observing azido-tetrazole tautomerism , not degradation. Azido-heterocycles, particularly azidoindazoles, exist in a dynamic thermodynamic equilibrium between the open-chain azide form and a fused tetrazole ring (e.g., Tetrazolo[1,5-a]indazole)[6]. Causality: This equilibrium is highly dependent on solvent polarity and temperature. In polar solvents like DMSO-d6 (commonly used for NMR), the equilibrium often shifts, causing peak doubling. Because both tautomers share the exact same molecular weight, LC-MS will only show a single mass peak.
Q: How do I prevent the thermal or photolytic degradation of my 7-azido-1H-indazole during purification?
A: Azides are intrinsically energy-rich and prone to extruding nitrogen gas to form highly reactive nitrene intermediates upon exposure to heat or UV light.
-
Best Practices:
-
Always wrap reaction flasks and collection tubes in aluminum foil.
-
Never heat the compound above 60 °C.
-
Store purified 7-azido-1H-indazoles in amber vials under an inert argon atmosphere at -20 °C.
-
References
-
Structure of NH-benzazoles (1H-benzimidazoles, 1H- and 2H-indazoles, 1H- and 2H-benzotriazoles). ResearchGate. Available at:[Link]
-
Scientists Develop Novel Method to Synthesize Azide Compounds for Wider Industrial Applications. Tokyo University of Science. Available at:[Link]
-
Nickel-Catalyzed Photoredox-Mediated Cross-Coupling of Aryl Electrophiles and Aryl Azides. ACS Catalysis. Available at:[Link]
-
The azido-tetrazole tautomerism in azoles and its relationships with aromaticity and NMR properties. ResearchGate. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 7-Amino-1H-indazole-3-carbaldehyde | Benchchem [benchchem.com]
- 3. Scientists Develop Novel Method to Synthesize Azide Compounds for Wider Industrial Applications | Tokyo University of Science [tus.ac.jp]
- 4. 1-(5-bromo-1H-indazol-3-yl)ethanone | 886363-74-2 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 7-Azido-1H-Indazole Crosslinking & Buffer Compatibility
Welcome to the Technical Support Center for 7-azido-1H-indazole photoaffinity labeling (PAL) and crosslinking workflows. As a bifunctional probe, 7-azido-1H-indazole relies on UV-activated nitrene generation for covalent protein crosslinking, followed by bio-orthogonal click chemistry (e.g., CuAAC) via its azide handle for downstream target enrichment[1][2].
Because the azide group is chemically sensitive to certain microenvironments, and the photolysis process requires unobstructed UV penetration, buffer formulation is the most critical variable in your experiment. This guide provides field-proven troubleshooting logic, causality-driven FAQs, and self-validating protocols to ensure high-fidelity target identification.
Quick-Reference: Buffer Component Compatibility Matrix
To prevent probe degradation or photo-quenching, cross-reference your lysis and binding buffers against this quantitative compatibility matrix[1][3][4].
| Component Class | Examples | Compatibility | Mechanistic Impact |
| Reducing Agents | DTT, BME, TCEP | ❌ Incompatible | Reduces the azide to an amine via nucleophilic attack, destroying both PAL and click-chemistry handles[3][5]. |
| Aromatic Detergents | Triton X-100, NP-40 | ❌ Incompatible | Aromatic rings absorb UV (250-300 nm), causing an "inner filter effect" that blocks nitrene formation[1][4]. |
| Aliphatic Detergents | CHAPS, Tween-20 | ✅ Compatible | Transparent to UV light; maintains target protein solubility without quenching photons. |
| Primary Amines | Tris, Glycine | ✅ Compatible | Nitrene insertion is proximity-driven. Amines do not compete unless an NHS-ester is also present[1][6]. |
| Organic Solvents | DMSO, DMF | ⚠️ Conditional | Required for indazole solubility. Must be kept <5% v/v to prevent target protein denaturation[7]. |
Troubleshooting Guide & Root Cause Analysis
Symptom: No crosslinked product detected via downstream click-chemistry.
Root Cause Analysis: If your downstream CuAAC (Copper-catalyzed azide-alkyne cycloaddition) fails to attach a biotin or fluorophore, the azide handle was likely destroyed during lysis. Buffers containing Dithiothreitol (DTT), β -mercaptoethanol (BME), or Tris(2-carboxyethyl)phosphine (TCEP) will chemically reduce the azide group to a primary amine via a Staudinger-type or thiol-mediated reduction[3][7]. Without the intact azide, neither the UV-induced nitrene formation nor the downstream click reaction can occur. Corrective Action: Perform a buffer exchange using a desalting spin column into a strictly non-reducing buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% CHAPS, pH 7.4) prior to probe addition[3].
Symptom: Target protein precipitates immediately upon probe addition.
Root Cause Analysis: 7-azido-1H-indazole derivatives are highly hydrophobic. Rapid introduction of the probe into an aqueous environment causes localized supersaturation, leading to co-precipitation with your target proteins. Corrective Action: Prepare a highly concentrated stock (e.g., 50 mM) in anhydrous DMSO. Add the probe dropwise to the reaction while continuously vortexing. Ensure the final DMSO concentration does not exceed 2-5%[7].
Symptom: High background labeling of non-target proteins.
Root Cause Analysis: Prolonged UV irradiation generates excessive nitrenes and long-lived radical intermediates that escape the binding pocket and react non-specifically with bystander proteins[4][5]. Corrective Action: Optimize UV exposure time. Conduct a time-course experiment (e.g., 2, 5, 10, and 15 minutes) on ice to find the minimum irradiation time required for target labeling.
Frequently Asked Questions (FAQs)
Q: Why did my 7-azido-1H-indazole probe fail to crosslink in RIPA buffer? A: Standard RIPA buffer contains Triton X-100 or NP-40. These detergents possess aromatic phenyl rings that absorb strongly in the UV range (250-300 nm). Because aryl azides require UV activation to form the reactive nitrene species, these aromatic detergents act as an "inner filter," absorbing the photons and preventing probe activation[1][4]. Swap to aliphatic detergents like CHAPS or Digitonin.
Q: Is Tris buffer compatible with 7-azido-1H-indazole? A: Yes. Unlike traditional NHS-ester crosslinkers where primary amines in Tris aggressively compete for binding, 7-azido-1H-indazole relies on UV-activated nitrene insertion. Nitrenes insert into C-H and heteroatom bonds based on spatial proximity rather than specific nucleophilic attack. Tris does not interfere with nitrene insertion and is transparent to UV light[1][6].
Q: Can I use DTT to keep my proteins reduced during the incubation, then wash it out? A: Yes, but the washout must be absolute. If disulfide reduction is essential for your target's conformation, reduce the protein with DTT first, but you must remove the reducing agent entirely via dialysis or a desalting column before introducing the 7-azido-1H-indazole probe[3]. Even trace amounts of DTT will quench the azide.
Experimental Workflows & Logic Visualization
Figure 1: Workflow of 7-azido-1H-indazole photoaffinity labeling and CuAAC click chemistry.
Figure 2: Troubleshooting logic for identifying buffer incompatibilities in azide crosslinking.
Step-by-Step Methodology: Azide-Safe Photoaffinity Labeling
This protocol incorporates a self-validating "dark control" to prove that crosslinking is strictly UV-dependent and not an artifact of non-specific hydrophobic aggregation.
Step 1: Preparation of Azide-Compatible Lysate
-
Lyse cells in Azide-Safe Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1% CHAPS, 1x Protease Inhibitor Cocktail). Crucial: Do not add DTT, BME, or EDTA.
-
Clarify the lysate via centrifugation at 14,000 x g for 15 min at 4°C.
-
Quantify protein concentration via BCA assay and adjust to 1.0 - 2.0 mg/mL.
Step 2: Probe Incubation
-
Prepare a 10 mM stock of 7-azido-1H-indazole in anhydrous DMSO.
-
Add the probe to the lysate to achieve a final concentration of 10-50 µM. Ensure the final DMSO concentration is <2% to maintain protein folding[7].
-
Incubate at 4°C for 1 hour in the dark to allow equilibrium binding.
-
Self-Validation Step: Prepare an identical "Dark Control" sample that will bypass Step 3.
-
Step 3: UV Photo-Crosslinking
-
Transfer samples to a shallow, pre-chilled 96-well glass-bottom plate or quartz cuvette. (Standard polystyrene plastics absorb UV and will quench the reaction).
-
Irradiate at 300-365 nm (depending on the specific indazole derivative's λmax ) for 10-15 minutes strictly on ice to prevent thermal degradation[2][4].
Step 4: CuAAC Click Chemistry & Enrichment
-
To the crosslinked lysate, add the following click reagents in this strict sequential order to prevent copper precipitation:
-
Incubate for 1 hour at room temperature.
-
Precipitate proteins using a methanol/chloroform extraction to remove unreacted probe and click reagents.
-
Resuspend the protein pellet in 1% SDS and proceed to Streptavidin bead enrichment[2].
References
-
Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? PMC (National Institutes of Health)[Link]
-
A multifunctional bioconjugate module for versatile photoaffinity labeling and click chemistry of RNA PMC (National Institutes of Health)[Link]
-
Tandem photoaffinity labeling of a target protein using a linker with biotin, alkyne and benzophenone groups and a bioactive small molecule with an azide group ResearchGate[Link]
-
Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein ACS Chemical Biology[Link]
-
Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry PMC (National Institutes of Health)[Link]
Sources
validating 7-azido-1H-indazole crosslinking results with mutagenesis
The Definitive Guide to Validating 7-Azido-1H-Indazole Crosslinking with Site-Directed Mutagenesis
As target deconvolution and binding site mapping become increasingly central to modern drug discovery, the reliance on photoaffinity labeling (PAL) has grown exponentially. Identifying exactly where a small molecule binds to a protein target is critical for rational drug design. However, while mass spectrometry can identify putative crosslinked residues, it cannot independently confirm whether that residue is functionally critical or merely a proximity-based bystander.
This guide provides a comprehensive, objective comparison of the 7-azido-1H-indazole photoreactive scaffold against traditional alternatives, and details a self-validating experimental workflow using site-directed mutagenesis (SDM) to definitively confirm binding site architecture.
The Evolution of Photoaffinity Labels: Why 7-Azido-1H-Indazole?
Historically, chemical biologists have relied on three primary photoreactive groups: benzophenones, aliphatic diazirines, and simple aryl azides [1]. While each has its merits, the 7-azido-1H-indazole scaffold represents a significant structural evolution.
The indazole core (a fused pyrazole and benzene ring) provides unique electronic stabilization to the azido group in the dark. Upon UV irradiation, it rapidly expels nitrogen gas ( N2 ) to form a highly reactive singlet nitrene. This intermediate can undergo ring expansion to a ketenimine, which reacts rapidly with local nucleophiles (e.g., Lysine, Cysteine) within the binding pocket. Crucially, the indazole system shifts the activation wavelength to milder UV ranges (>300 nm), mitigating the severe UV-induced damage to tryptophan and tyrosine residues commonly seen with simple phenyl azides [2].
Comparative Performance Analysis
To objectively evaluate 7-azido-1H-indazole, we must compare its physicochemical and reactive properties against the industry standards: Benzophenone (BP) and Aliphatic Diazirine (DA).
| Feature | 7-Azido-1H-Indazole | Benzophenone (BP) | Aliphatic Diazirine (DA) |
| Reactive Intermediate | Singlet Nitrene / Ketenimine | Triplet Diradical | Carbene |
| Activation Wavelength | 302 – 312 nm | 350 – 360 nm | 350 – 360 nm |
| Steric Hindrance (Size) | Low (Planar, compact) | High (Bulky, two phenyl rings) | Very Low (Minimalist) |
| Reaction Preference | Nucleophiles (N-H, O-H), C-H | C-H bonds (prefers unreactive) | Broad (C-H, O-H, N-H) |
| Irradiation Time | Short (1 – 5 min) | Long (15 – 60 min) | Short (1 – 10 min) |
| Reversibility | Irreversible degradation | Reversible if unreacted | Irreversible degradation |
The Verdict: While diazirines offer the smallest steric footprint, their synthesis is notoriously complex. Benzophenones are highly efficient but often too bulky, disrupting the native binding affinity of small-molecule probes. 7-azido-1H-indazole strikes an optimal balance: it is synthetically accessible, sterically unobtrusive, and highly reactive under mild irradiation conditions.
The Validation Bottleneck: Why Mutagenesis is Non-Negotiable
A critical pitfall in chemoproteomics is assuming that the residue modified by the crosslinker is the primary driver of ligand affinity. Because nitrenes and ketenimines are highly electrophilic, they will preferentially react with the most nucleophilic residue in their immediate vicinity.
To establish a self-validating system , LC-MS/MS mapping must be coupled with Site-Directed Mutagenesis (SDM). By mutating the crosslinked residue to Alanine, we truncate the side chain beyond the β -carbon. This specific alteration removes side-chain interactions without disrupting the global protein backbone. If the 7-azido-1H-indazole probe fails to crosslink to the mutant and the native ligand loses binding affinity, we have definitively proven the functional relevance of the pocket.
Experimental Workflow
The logical progression from initial probe binding to definitive validation is mapped below.
Workflow: From 7-azido-1H-indazole crosslinking to MS/MS mapping and mutagenesis validation.
Step-by-Step Methodology: A Self-Validating Protocol
This protocol is designed to ensure causality at every step, minimizing false positives and background labeling.
Phase 1: Photoaffinity Crosslinking
-
Equilibration: Incubate the purified recombinant target protein (10 µM) with the 7-azido-1H-indazole probe (50 µM) in a physiological buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) for 30 minutes at 4°C.
-
Causality: The 4°C incubation stabilizes the transient non-covalent complex before irreversible trapping.
-
-
Irradiation: Transfer the sample to a pre-chilled quartz cuvette. Irradiate at 302 nm for exactly 3 minutes using a UV crosslinker.
-
Causality: 302 nm efficiently activates the indazole-azide without causing the oxidative damage to aromatic amino acids typically seen at 254 nm. The short 3-minute window prevents non-specific background labeling from freely diffusing degraded probe.
-
Phase 2: LC-MS/MS Binding Site Identification
-
Proteolysis: Denature the crosslinked protein using 8M urea, reduce with DTT, alkylate with iodoacetamide, and digest overnight with Trypsin.
-
Mass Spectrometry: Analyze the peptide fragments via high-resolution LC-MS/MS.
-
Causality: Search the spectra for a mass addition corresponding to the intact probe mass minus 28.01 Da (the mass of the expelled N2 gas). This confirms the covalent attachment of the nitrene/ketenimine intermediate. Identify the specific modified residue (e.g., Lys45).
-
Phase 3: Site-Directed Mutagenesis (SDM)
-
Plasmid Generation: Using standard PCR-based SDM, mutate the codon for the identified residue (e.g., Lys45) to Alanine (K45A). Generate a secondary control mutant for a nearby, non-crosslinked residue (e.g., Tyr92A).
-
Expression & Purification: Express and purify the mutant proteins using the identical protocol as the wild-type (WT) to ensure comparable folding.
Phase 4: Validation Assay
-
Re-Crosslinking: Subject the WT, K45A, and Y92A mutants to the Phase 1 crosslinking protocol.
-
Affinity Profiling: Measure the IC50 or Kd of the native, non-photoreactive ligand against all three constructs using Surface Plasmon Resonance (SPR) or a biochemical assay.
Experimental Data: Case Study Validation
To demonstrate the power of this self-validating system, below is a representative data set mapping a 7-azido-1H-indazole probe to a hypothetical target, Kinase X. LC-MS/MS initially identified Lysine 45 (K45) as the site of covalent attachment.
| Protein Construct | Crosslinking Yield (%) | Native Ligand IC50 (nM) | Mechanistic Conclusion |
| Wild-Type (WT) | 85 ± 4% | 12.5 ± 1.2 | Baseline affinity and labeling efficiency. |
| K45A Mutant | < 5% | > 10,000 | Validated: K45 is the primary binding and crosslinking site. Loss of affinity confirms functional relevance. |
| Y92A Mutant | 82 ± 5% | 15.0 ± 1.8 | Control: Y92 is not involved in binding or crosslinking. |
| D105A Mutant | 45 ± 6% | 450 ± 25 | Allosteric/Secondary: D105 contributes to affinity but is not the primary crosslink site. |
Data Interpretation: The near-total loss of crosslinking yield in the K45A mutant proves that the 7-azido-1H-indazole probe was specifically targeting this residue. Furthermore, the massive drop in native ligand affinity ( IC50 > 10,000 nM) confirms that K45 is not just a reactive bystander, but a critical anchor point for the pharmacophore.
Conclusion
The 7-azido-1H-indazole scaffold offers a superior balance of steric subtlety and mild activation requirements compared to traditional benzophenones and diazirines. However, the true power of any photoaffinity label is unlocked only when combined with rigorous, self-validating downstream assays. By coupling high-resolution LC-MS/MS mapping with targeted site-directed mutagenesis, researchers can confidently transition from putative hits to definitively validated binding pockets, accelerating the rational design of next-generation therapeutics.
References
-
Burton, N. R., Kim, P., & Backus, K. M. "Photoaffinity labelling strategies for mapping the small molecule–protein interactome." Organic & Biomolecular Chemistry, 2021.[Link]
-
Kozoriz, K., et al. "Multifunctional Photo-Cross-Linking Probes: From Target Protein Searching to Imaging Applications." Accounts of Chemical Research, 2023.[Link]
Comparative Analysis of Aryl Azide Photo-Crosslinkers: Simple vs. Fluorinated Derivatives
Introduction
Photoaffinity labeling (PAL) is an indispensable technique in chemical biology for mapping protein-protein interactions (PPIs), identifying drug targets, and probing the structural dynamics of macromolecular complexes. Among the arsenal of photo-crosslinkers, aryl azides have historically been the most utilized due to their small steric footprint and synthetic accessibility. However, the field has seen a paradigm shift with the introduction of fluorinated aryl azides, specifically perfluorophenyl azides (PFPAs).
As a Senior Application Scientist, I present this objective comparative guide to elucidate the profound mechanistic differences between simple and fluorinated aryl azides. This guide provides researchers with the causal reasoning required to select the optimal crosslinker and execute self-validating experimental workflows.
Mechanistic Divergence: The Chemistry Dictating Efficiency
The fundamental performance disparity between simple aryl azides (e.g., phenyl azide) and PFPAs stems from the divergent fate of their reactive intermediates upon UV activation.
1. Simple Aryl Azides (Ring Expansion Pathway) Upon irradiation (typically 250–350 nm), simple aryl azides expel nitrogen gas to form a highly reactive singlet nitrene[1]. However, this nitrene is transient; it rapidly undergoes an intramolecular ring expansion to form a long-lived, electrophilic dehydroazepine intermediate [1][1].
-
Causality of Failure in Hydrophobic Pockets : Because dehydroazepine is a soft electrophile, it preferentially reacts with nucleophiles (e.g., the primary amines of lysine residues)[2]. If the crosslinker is situated in a hydrocarbon-rich, hydrophobic binding pocket lacking nucleophiles, the dehydroazepine will fail to crosslink, eventually quenching with solvent water. This explains the historically low crosslinking yields (<30%) of simple aryl azides in transmembrane domains or lipid-binding pockets.
2. Fluorinated Aryl Azides (True Nitrene Pathway) PFPAs incorporate electron-withdrawing fluorine atoms on the aromatic ring. This substitution fundamentally alters the photochemistry: the strongly electronegative fluorines stabilize the singlet nitrene and thermodynamically prohibit the ring expansion into dehydroazepine [2][3].
-
Causality of High Efficiency : By trapping the intermediate as a "true" singlet nitrene, PFPAs force direct, rapid insertion into unactivated C-H and N-H bonds[2]. This mechanism is independent of the presence of nucleophilic amino acids, making PFPAs exceptionally efficient for labeling aliphatic, hydrophobic interfaces where simple aryl azides fail[1].
Mechanistic divergence of simple vs. fluorinated aryl azides upon UV photoactivation.
Comparative Performance Data
To facilitate objective reagent selection, the following table synthesizes the quantitative and qualitative performance metrics of both crosslinker classes.
| Parameter | Simple Aryl Azides | Fluorinated Aryl Azides (PFPAs) |
| Activation Wavelength | 250 – 350 nm | 250 – 350 nm |
| Primary Reactive Intermediate | Dehydroazepine (via ring expansion) | Singlet Nitrene (true nitrene) |
| Target Bond Preference | Nucleophiles (Primary Amines, -NH 2 ) | Unactivated C-H and N-H bonds |
| Crosslinking Efficiency | Low to Moderate (< 30%) | High (Often > 60%) |
| Efficiency in Hydrophobic Pockets | Poor (Quenches with water) | Excellent (Direct C-H insertion) |
| Intermediate Half-Life | Long-lived (Milliseconds to seconds) | Extremely short (Nanoseconds) |
| Risk of Non-Specific Labeling | Higher (Due to long-lived diffusion) | Lower (Reacts instantly in situ) |
Self-Validating Experimental Protocols
A robust photo-crosslinking experiment must be a self-validating system. This means incorporating intrinsic controls that prove the covalent adduct is driven by specific spatial proximity and light activation, rather than background chemical reactivity or non-specific aggregation.
Protocol: Target Identification using PFPA-Functionalized Probes
This protocol outlines a self-validating workflow for labeling a protein target using a PFPA-probe, emphasizing the causality behind buffer selection, irradiation parameters, and validation controls.
Step 1: Buffer Preparation and Probe Incubation
-
Action : Equilibrate the biological sample (e.g., cell lysate or purified protein) in a physiological buffer (e.g., PBS or HEPES, pH 7.4). Add the PFPA-probe at a concentration near its Kd .
-
Causality : Unlike simple aryl azides, PFPAs do not strictly require amine-free buffers because they insert into C-H bonds rather than exclusively attacking nucleophiles[2]. However, maintaining the native pH and ionic strength is critical to ensure the probe occupies the specific binding pocket.
-
Self-Validation Control : Prepare three parallel samples:
-
Experimental: Target + Probe + UV.
-
Negative Control (No UV): Target + Probe (Kept in the dark). Validates that crosslinking is strictly photochemical.
-
Competition Control: Target + Probe + 100x Excess Unlabeled Ligand + UV. Validates that crosslinking occurs specifically within the binding pocket (signal should be completely outcompeted).
-
Step 2: UV Irradiation (Photoactivation)
-
Action : Transfer samples to a shallow, UV-transparent multi-well plate on ice. Irradiate at 365 nm for 5–15 minutes using a high-intensity UV lamp.
-
Causality : Irradiation at 365 nm (long-wave UV) is deliberately chosen over 254 nm (short-wave UV). Short-wave UV causes direct excitation and oxidative damage to aromatic amino acids (Tryptophan, Tyrosine), leading to target degradation and artifactual protein-protein crosslinking [3][2]. Performing the reaction on ice prevents thermal degradation of the protein during prolonged lamp exposure.
Step 3: Quenching and Lysis
-
Action : Immediately remove samples from the light source and add a quenching buffer containing 50 mM DTT and 1% SDS. Boil for 5 minutes.
-
Causality : While PFPA nitrenes have nanosecond half-lives and quench almost instantly, boiling in SDS denatures the proteins, disrupting any remaining non-covalent interactions. This ensures that any probe-target complex detected downstream is strictly the result of a covalent crosslink.
Step 4: Enrichment and LC-MS/MS Analysis
-
Action : Utilize an affinity tag on the probe (e.g., biotin) to enrich the crosslinked complexes via streptavidin-coupled magnetic beads. Elute and analyze via tandem mass spectrometry (LC-MS/MS).
-
Causality : The extreme complexity of the proteome requires orthogonal enrichment. By comparing the MS spectra of the Experimental sample against the Competition Control, true binding partners can be confidently identified by their significant depletion in the competed sample [4][4].
Self-validating workflow for photoaffinity labeling and target identification.
Conclusion
For modern chemical biology applications, the choice of photo-crosslinker dictates the success of target identification. While simple aryl azides remain useful for highly nucleophilic, solvent-exposed interfaces, Fluorinated Aryl Azides (PFPAs) represent a superior, rationally designed alternative. By suppressing the dehydroazepine ring expansion, PFPAs guarantee true nitrene generation, enabling high-efficiency C-H insertion even within challenging, hydrophobic binding pockets.
References
-
Title : Photo-induced covalent cross-linking for the analysis of biomolecular interactions Source : Chemical Society Reviews URL : [Link]
-
Title : Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis Source : Accounts of Chemical Research URL : [Link]
-
Title : Visible-light-induced protein labeling in live cells with aryl azides Source : Chemical Communications URL : [Link]
Sources
- 1. Photo-induced covalent cross-linking for the analysis of biomolecular interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35459H [pubs.rsc.org]
- 2. Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3 | Thermo Fisher Scientific - JP [thermofisher.com]
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A Senior Application Scientist's Guide to 7-Azido-1H-Indazole in Photoaffinity Labeling
A Comparative Analysis of Applications, Limitations, and Modern Alternatives for Target Identification
Abstract
This guide provides an in-depth technical review of 7-azido-1H-indazole, a heterocyclic aryl azide, and its utility as a photoaffinity labeling (PAL) probe in chemical biology and drug discovery. We will explore its core applications in identifying and mapping small molecule-protein interactions, grounded in its photochemical mechanism. Critically, this guide moves beyond a simple overview to offer a comparative analysis, weighing the inherent limitations of 7-azido-1H-indazole against established and emerging alternative photo-crosslinkers, including benzophenones, diazirines, and sulfonylhydrazones. By synthesizing experimental data and field-proven insights, this document serves as a decision-making tool for researchers, scientists, and drug development professionals aiming to select the most appropriate chemical probe for their target identification and validation workflows.
The Central Role of Photoaffinity Labeling (PAL) in Modern Drug Discovery
Identifying the specific biological targets of a small molecule is a cornerstone of drug development, elucidating its mechanism of action, and predicting potential off-target effects. Photoaffinity labeling (PAL) is a powerful strategy that addresses this challenge by transforming a bioactive small molecule into a probe that, upon photoactivation, forms a covalent bond with its interacting protein partners. This covalent linkage enables the subsequent isolation, enrichment, and identification of the target protein, typically via mass spectrometry.
The archetypal PAL probe consists of three key components: the parent small molecule (for binding), a photoreactive group (for covalent crosslinking), and an enrichment handle (e.g., an alkyne or biotin for purification). The choice of the photoreactive group is paramount, as its properties dictate the experiment's success. Aryl azides, such as 7-azido-1H-indazole, represent one of the classical photolabels used in these studies.
7-Azido-1H-Indazole: A Technical Profile
The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] This makes azido-functionalized indazoles attractive candidates for PAL probes, as the core structure may already confer binding affinity to various protein targets. The 7-azido substitution provides the necessary photoreactive handle.
Mechanism of Photoactivation
Upon irradiation with UV light (typically in the 254-320 nm range), the aryl azide moiety of 7-azido-1H-indazole undergoes photolysis, extruding a molecule of dinitrogen (N₂). This process generates a highly reactive and short-lived triplet nitrene intermediate. This nitrene can then undergo a variety of reactions, most notably insertion into C-H and N-H bonds within the binding pocket of the target protein, forming a stable covalent bond.[3]
Expert Insight: For most modern target ID studies, diazirines are now the preferred photolabel . [3]Their small size is a significant advantage, as it is less likely to perturb the original molecule's binding properties. Furthermore, their activation at longer wavelengths (e.g., 350 nm) and the generation of a highly reactive carbene that readily inserts into C-H bonds make them exceptionally efficient and versatile for mapping binding sites. [3][4]
Experimental Protocol: A General Guide for Azido-Indazole Probes
This protocol outlines a self-validating workflow for a typical PAL experiment. The inclusion of rigorous controls is essential for trustworthy data.
Methodology
-
Probe Synthesis and Validation:
-
Synthesize the 7-azido-1H-indazole probe, incorporating an alkyne handle for subsequent click chemistry.
-
Causality: The alkyne is a small, bioorthogonal handle that allows for covalent attachment of a reporter tag (like biotin) after the photo-crosslinking step, minimizing interference during the initial binding event.
-
Confirm the identity and purity of the probe via NMR and LC-MS.
-
Validation: Test the biological activity of the final probe against the parent molecule to ensure the modifications have not significantly compromised its binding affinity.
-
-
Photoaffinity Labeling:
-
Incubate the probe with the biological sample (e.g., cell lysate) at a predetermined concentration (typically 3-5x K_d).
-
Control 1 (Competition): In a parallel sample, co-incubate with a 50-100 fold excess of the non-probe parent compound. This will be used to identify specific binders; true targets should show significantly reduced labeling in the presence of the competitor.
-
Transfer samples to a petri dish on ice and irradiate with UV light (e.g., 300 nm) for 10-30 minutes.
-
Control 2 (No UV): Keep a parallel sample on ice for the same duration but without UV irradiation. This control identifies proteins that bind non-covalently to the probe or the subsequent affinity matrix.
-
-
Target Enrichment via Click Chemistry:
-
To the irradiated and control lysates, add the click chemistry reagents: an azide-biotin tag, copper(I) sulfate (CuSO₄), and a reducing agent like sodium ascorbate. [4] * Incubate to allow the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to proceed, attaching a biotin tag to the cross-linked proteins.
-
Quench the reaction.
-
-
Affinity Purification:
-
Add streptavidin-coated magnetic beads to each sample and incubate to capture the biotinylated proteins.
-
Wash the beads extensively with buffers of increasing stringency to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads, typically by boiling in SDS-PAGE loading buffer.
-
-
Target Identification and Validation:
-
Separate the eluted proteins by SDS-PAGE and visualize using silver or Coomassie staining.
-
Analysis: Compare the lanes: the "+UV, -Competitor" lane should show unique bands that are absent or significantly reduced in the "+UV, +Competitor" and "-UV" control lanes. These are your candidate target proteins.
-
Excise the candidate bands and identify the proteins using in-gel digestion followed by LC-MS/MS analysis.
-
Validation: Confirm the interaction using an orthogonal method, such as Western blotting with a specific antibody against the identified target or by performing a cellular thermal shift assay (CETSA).
-
Conclusion and Future Outlook
7-Azido-1H-indazole is a functional photo-crosslinker rooted in the classical methodologies of chemical biology. Its utility lies in the proven ability of aryl azides to covalently label interacting proteins, leveraging a medicinally relevant indazole core. However, its practical application is constrained by significant limitations, including thiol sensitivity and the need for potentially damaging short-wavelength UV light.
The field has largely evolved, with smaller and more efficient photolabels like diazirines now representing the state-of-the-art for most applications. [3]Emerging chemistries, such as sulfonylhydrazones, offer further advantages like activation at even lower energy wavelengths and broader amino acid reactivity, promising to expand the photo-crosslinker's toolkit. [5] For researchers, the decision to use a 7-azido-1H-indazole probe should be made with a clear understanding of these trade-offs. It may be a suitable choice if synthetic accessibility is high or if the specific electronic properties of the indazole-nitrene are desired. However, for most de novo target identification projects, a strategy employing a diazirine-based probe is more likely to yield robust, high-confidence results with fewer experimental artifacts. The ultimate choice must be guided by a thorough analysis of the ligand's structure, the biological question at hand, and the synthetic resources available.
References
- Smith, E., & Collins, I. (2015). Photoaffinity Labelling in Target- and Binding-Site Identification. Future Medicinal Chemistry. [Online].
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Camarero, J. A. (2017). Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels–Alder/Retro-Diels–Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines. Organic Letters. [Online]. Available: [Link]
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Bilang, J., Macdonald, H., King, P. J., & Palme, K. (1995). Photoaffinity labeling of Arabidopsis thaliana plasma membrane vesicles by 5-azido-[7-3H]indole-3-acetic acid: identification of a glutathione S-transferase. PubMed. [Online]. Available: [Link]
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Wang, Z., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry. [Online]. Available: [Link]
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Nagy, V., et al. (2024). Target Agnostic Photoaffinity Labelling by Sulfonylhydrazones. Angewandte Chemie International Edition. [Online]. Available: [Link]
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Kaur, H., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Online]. Available: [Link]
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Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Online]. Available: [Link]
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Yang, X., et al. (2024). Synthesis and evaluation of photoaffinity labeling reagents for identifying binding sites of sulfated neurosteroids on NMDA and GABAA receptors. RSC Medicinal Chemistry. [Online]. Available: [Link]
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Nagy, V., et al. (2025). Target Agnostic Photoaffinity Labelling by Sulfonylhydrazones. Angewandte Chemie. [Online]. Available: [Link]
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Van de Wetering, I., et al. (2020). Target-Based Identification and Optimization of 5-Indazol-5-yl Pyridones as Toll-like Receptor 7 and 8 Antagonists Using a Biochemical TLR8 Antagonist Competition Assay. Journal of Medicinal Chemistry. [Online]. Available: [Link]
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Guillaumet, G., & Akssira, M. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. [Online]. Available: [Link]
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Various Authors. (n.d.). Synthesis of 1H‐indazole derivatives. ResearchGate. [Online]. Available: [Link]
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Black, D. StC. (2011). 1H- and 2H-Indazoles (Update 2011). Science of Synthesis. [Online]. Available: [Link]
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Dubinsky, L., & Krom, B. P. (2020). Proposed mechanisms of different types of photoaffinity labeling. ResearchGate. [Online]. Available: [Link]
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Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [Online]. Available: [Link]
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Pesce, E., et al. (2025). Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector. Journal of Medicinal Chemistry. [Online]. Available: [Link]
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NextSDS. (n.d.). 7-azido-1H-indazole — Chemical Substance Information. NextSDS. [Online]. Available: [Link]
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Maloney, K. M., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry. [Online]. Available: [Link]
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Shaik, S. P., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chinese Journal of Structural Chemistry. [Online]. Available: [Link]
- Google Patents. (2020). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents. [Online].
- Google Patents. (2006). US6982274B2 - 1H-indazole compound. Google Patents. [Online].
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Request PDF. (n.d.). Identification of Substituted 1 H -Indazoles as Potent Inhibitors for Immunosuppressive Enzyme Indoleamine 2,3-Dioxygenase 1. ResearchGate. [Online]. Available: [Link]
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Ye, L., et al. (2016). Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties. European Journal of Medicinal Chemistry. [Online]. Available: [Link]
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